Product packaging for Rhenium silicide (ReSi2)(Cat. No.:CAS No. 12038-66-3)

Rhenium silicide (ReSi2)

Cat. No.: B078879
CAS No.: 12038-66-3
M. Wt: 242.38 g/mol
InChI Key: PTRULNLAMWPPBO-UHFFFAOYSA-N
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Description

Significance of Rhenium Disilicide within Transition Metal Silicide Research

Rhenium disilicide is a notable member of the transition metal silicide family, a class of materials known for their applications in electronics and high-temperature structural components. ontosight.aidtic.mil What sets ReSi₂ apart are its distinctive properties, including a high melting point of approximately 2030°C, resistance to corrosion, and its nature as a narrow bandgap semiconductor. ontosight.ainasa.gov These characteristics make it a compelling candidate for a variety of advanced applications, such as thermoelectric devices for waste heat recovery, high-temperature coatings, and specialized electronic components. ontosight.aisamaterials.com

The study of ReSi₂ is significant as it pushes the boundaries of developing materials that can perform reliably in extreme environments. ontosight.ai Its semiconducting properties, a rarity among silicides, open up possibilities for novel optoelectronic devices integrated with silicon-based technology. dtic.mil Furthermore, research into its defect structure and the effects of doping offers a pathway to tailor its thermoelectric and mechanical properties for specific applications. cambridge.orgresearchgate.net

Historical Overview of Rhenium Disilicide Research Paradigms

The journey of rhenium disilicide research began with the discovery of the element rhenium itself in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. wikipedia.orgmmta.co.uk Early investigations into the Re-Si system aimed to characterize the phases formed between the two elements. acs.org Initial studies often reported the stoichiometry as ReSi₂ and assumed it crystallized in the tetragonal C11b MoSi₂ structure. researchgate.nettandfonline.com

A significant paradigm shift occurred when further, more detailed structural analyses, including X-ray diffraction and transmission electron microscopy, revealed that the compound is actually silicon-deficient, with a composition closer to ReSi₁.₇₅ or Re₄Si₇. tandfonline.comresearchgate.netresearchgate.net This off-stoichiometry was found to be a result of an ordered arrangement of silicon vacancies within the crystal lattice, leading to a more complex monoclinic or even triclinic structure. cambridge.orgcambridge.org This discovery of its defect nature was pivotal, as it explained many of the material's unique electronic and thermoelectric properties that were inconsistent with the ideal ReSi₂ structure. Early research also focused on its potential as a semiconductor, with measurements of its electrical resistivity and optical properties pointing to a small bandgap. ibm.comvtt.fi

Scope and Objectives of Contemporary Rhenium Disilicide Studies

Current research on rhenium disilicide is multifaceted, with a strong emphasis on harnessing its unique properties for technological advancements. A primary focus is on its potential as a high-temperature thermoelectric material. cambridge.org Researchers are actively investigating ways to enhance its thermoelectric figure of merit (ZT), a key indicator of efficiency, through various strategies. These include controlling the density and arrangement of silicon vacancies and introducing ternary alloying elements like Molybdenum (Mo) and Aluminum (Al) to manipulate its electronic structure and thermal conductivity. cambridge.orgaps.orgcambridge.org

Another major area of investigation is the synthesis of ReSi₂ in various forms, from bulk single crystals to thin films. researchgate.netaip.orgnih.gov Techniques such as arc-melting, chemical vapor deposition (CVD), and solid-state reactions are being refined to produce high-quality materials with controlled microstructures. samaterials.comacs.orgnih.gov The study of its mechanical properties, including hardness and elastic moduli, is also crucial for its potential use in high-temperature structural applications and as a hardening agent in alloys. researchgate.netxidian.edu.cn Furthermore, ongoing theoretical studies using first-principles calculations are providing deeper insights into its electronic band structure, bonding characteristics, and the fundamental origins of its physical properties. aps.org These computational approaches are instrumental in predicting the effects of doping and guiding experimental efforts to optimize ReSi₂ for specific applications. aps.org

Detailed Research Findings

Crystal Structure and Composition

A significant body of research has been dedicated to understanding the precise crystal structure and stoichiometry of what was initially identified as ReSi₂. It is now widely accepted that this silicide is silicon-deficient, with a composition more accurately represented as ReSi₁.₇₅ or Re₄Si₇. acs.orgtandfonline.comresearchgate.net This deviation from the disilicide stoichiometry is accommodated by an ordered arrangement of vacancies on the silicon atomic sites. cambridge.orgcambridge.org

While early reports suggested a tetragonal C11b structure, similar to MoSi₂, more refined studies have revealed a more complex crystal symmetry. researchgate.nettandfonline.com Transmission electron microscopy and X-ray diffraction have shown that ReSi₁.₇₅ possesses a monoclinic crystal structure with the space group Cm. cambridge.orgresearchgate.net Some investigations have also reported orthorhombic and even triclinic distortions from the parent tetragonal lattice. tandfonline.comcambridge.org The presence of these ordered vacancies and the resulting lower symmetry are crucial to understanding the material's electronic and thermoelectric behavior.

Thermoelectric Properties

Rhenium disilicide has emerged as a promising material for high-temperature thermoelectric applications, which involve the direct conversion of heat into electrical energy. ontosight.aicambridge.org Its thermoelectric performance is characterized by a high Seebeck coefficient and low thermal conductivity. ontosight.ai

A remarkable feature of ReSi₁.₇₅ is the high anisotropy of its thermoelectric properties. cambridge.orgcambridge.org Measurements on single crystals have shown that its electrical conduction is n-type along the ontosight.ai crystallographic direction and p-type along the direction. cambridge.org The Seebeck coefficient is significantly higher along the ontosight.ai direction (250–300 μV/K) compared to the direction (150–200 μV/K). cambridge.org This anisotropy allows for the optimization of thermoelectric devices by aligning the material in the preferred orientation.

Researchers have achieved a dimensionless figure of merit (ZT) of 0.7 at 1073 K (800 °C) for undoped ReSi₁.₇₅ measured along the ontosight.ai direction. cambridge.orgcambridge.org Furthermore, it has been demonstrated that doping with small amounts of elements like molybdenum can further enhance the ZT value to 0.8. cambridge.org This improvement is attributed to the modification of the electronic structure and the introduction of nanoscale structural features that scatter phonons and reduce thermal conductivity. cambridge.org

PropertyValueCrystallographic DirectionReference
Thermoelectric Figure of Merit (ZT) 0.7 at 1073 K ontosight.ai cambridge.orgcambridge.org
Thermoelectric Figure of Merit (ZT) with Mo doping 0.8 at 1073 K ontosight.ai cambridge.org
Seebeck Coefficient 250–300 µV/K ontosight.ai cambridge.org
Seebeck Coefficient 150–200 µV/K cambridge.org
Electrical Conduction Type n-type ontosight.ai cambridge.org
Electrical Conduction Type p-type cambridge.org

Electronic and Optical Properties

Rhenium disilicide is classified as a narrow bandgap semiconductor. ontosight.ainasa.gov First-principles calculations and experimental measurements have converged on this understanding. The electronic band structure of ReSi₁.₇₅ is characterized by an indirect bandgap of approximately 0.12 eV to 0.15 eV and a direct bandgap of about 0.36 eV. aps.orgresearchgate.net The complex crystal structure arising from the ordered silicon vacancies plays a critical role in determining these electronic properties.

Optical measurements, such as transmittance and reflectance, have been employed to probe the band structure of ReSi₂ thin films. nasa.govresearchgate.net These studies have confirmed its semiconducting nature and provided experimental validation for the calculated bandgap values. The presence of a direct transition at a higher energy suggests potential for optoelectronic applications. researchgate.net The electrical resistivity of ReSi₂ thin films exhibits a temperature dependence characteristic of semiconductors. ibm.comvtt.fi

PropertyValueMethodReference
Indirect Bandgap 0.12 eV - 0.15 eVFirst-principles calculations, Experimental aps.orgresearchgate.net
Direct Bandgap ~0.36 eVFirst-principles calculations, Experimental aps.orgresearchgate.net
Energy Gap (from transport) 0.16 eV (and 0.30 eV)Transport measurements researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula ReSi2 B078879 Rhenium silicide (ReSi2) CAS No. 12038-66-3

Properties

InChI

InChI=1S/Re.2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRULNLAMWPPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Re]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ReSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12038-66-3
Record name Rhenium silicide (ReSi2)
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Record name Rhenium silicide (ReSi2)
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Synthesis Methodologies for Rhenium Disilicide Resi2 Materials

Bulk Synthesis Approaches

Bulk synthesis methods are primarily employed to produce polycrystalline or single-crystal ReSi₂ in larger quantities, suitable for structural applications or as source material for other processes.

Solid-State Reaction Techniques

Solid-state reaction is a common and straightforward method for synthesizing powdered or bulk polycrystalline ReSi₂. numberanalytics.com This technique involves the direct reaction of elemental rhenium (Re) and silicon (Si) powders at elevated temperatures. The reactants, mixed in the desired stoichiometric ratio, are typically heated in a vacuum or an inert atmosphere to prevent oxidation and other unwanted side reactions. numberanalytics.com

The process generally involves heating the mixed powders to temperatures in the range of 1200–1500°C. At these temperatures, solid-state diffusion occurs, leading to the formation of the rhenium silicide phase. The use of pre-reacted precursors, such as those prepared by arc-melting, can also be employed to ensure a homogeneous starting material before the final annealing step. rsc.org The solid-state reaction method is advantageous for its simplicity and scalability for producing powder samples. mdpi.com

Table 1: General Parameters for Solid-State Synthesis of Rhenium Silicide

ParameterValue/ConditionSource
ReactantsRhenium (Re) and Silicon (Si) powders numberanalytics.com
AtmosphereVacuum or Inert Gas numberanalytics.com
Temperature1200–1500°C
Product FormPolycrystalline powder or bulk material numberanalytics.commdpi.com

Sintering Processes

Sintering is a thermally activated diffusion process used to form a solid, coherent mass from a powder compact by heating it to a high temperature below its melting point. powdermat.org This method is crucial in powder metallurgy for producing dense components. powdermat.org While specific research focusing solely on the sintering of ReSi₂ is not extensively detailed in the provided results, the principles are widely applicable. The process would involve compacting ReSi₂ powder, or a mixture of Re and Si powders, and then heating it.

During sintering, atomic diffusion leads to the formation of necks between particles, reducing the surface area and densifying the material. The densification behavior is influenced by parameters such as temperature, time, atmosphere, and particle size. For instance, studies on rhenium alloys show that densification occurs at temperatures up to 1550°C in a hydrogen atmosphere. powdermat.orgkoreascience.kr A "cold sintering" process, which uses a liquid solvent to aid densification at much lower temperatures (below 200°C), has been developed for various ceramic materials and could present a future pathway for energy-efficient fabrication. youtube.com

Table 2: Sintering Parameters for Rhenium-Containing Materials

MaterialSintering TemperatureAtmosphereKey FindingSource
Rhenium Alloys (e.g., W-25wt.%Re)Up to 1550°CHydrogen (H₂)Characterization of densification behavior using Master Sintering Curve. powdermat.orgkoreascience.kr
Various Ceramics< 200°CN/A (Liquid-phase assisted)"Cold Sintering" enables rapid densification at low temperatures. youtube.com

Zone Melting Techniques

Zone melting, also known as the floating-zone technique, is a crystal growth method used to produce high-purity single crystals. wikipedia.org The technique involves creating a narrow molten zone in a polycrystalline rod, which is then slowly moved along the length of the rod. As the molten zone travels, it melts the impure solid at its leading edge and leaves behind a trail of purer, recrystallized material. wikipedia.org This method is particularly advantageous as it is crucible-free, which minimizes contamination. mdpi.com

This technique is well-suited for materials that melt congruently and is widely used for producing high-purity semiconductor crystals like silicon and gallium arsenide. arxiv.orggoogle.com While direct reports on zone melting of stoichiometric ReSi₂ are scarce, the method has been successfully applied to grow single crystals of the closely related compound ReSi₁.₇₅. The process helps in achieving large, high-purity crystals by moving solvents and impurities away from the growing crystal through directional solidification. arxiv.org

Table 3: Principles and Applications of Zone Melting

FeatureDescriptionSource
Principle A narrow molten zone is passed through a solid ingot, leading to purification and single crystal growth. wikipedia.org
Advantages High purity (crucible-free), growth of large single crystals, minimized thermal strain. mdpi.comarxiv.org
Application Purification of Germanium, growth of Silicon and Gallium Arsenide single crystals. wikipedia.orggoogle.com
Related Rhenium Compound Used for growing ReSi₁.₇₅ single crystals.

Non-Thermal Plasma Arc Furnace Synthesis

Non-thermal plasma consists of highly energized electrons while the bulk gas temperature remains low. osti.gov This characteristic allows for chemical reactions to occur at lower temperatures than in conventional thermal processes. While the use of a non-thermal plasma arc furnace for the specific synthesis of bulk ReSi₂ is not well-documented, non-thermal atmospheric pressure plasma has been utilized for synthesizing rhenium-based nanostructures. rsc.orgnih.gov

In one such method, a direct current atmospheric pressure glow discharge (dc-APGD) acts as the non-thermal plasma source to reduce Re(VII) ions in a solution, leading to the formation of rhenium-based nanoparticles. rsc.orgnih.gov This demonstrates the capability of non-thermal plasma to drive the reduction and formation of rhenium materials. Thermal plasma arc furnaces, in contrast, operate at very high temperatures (over 10,000°C) and are used for applications like waste treatment and nanoparticle synthesis from minerals through vaporization and subsequent condensation. mdpi.com

Table 4: Non-Thermal Plasma Synthesis of Rhenium Nanostructures

Plasma SourcePrecursorProductKey FeatureSource
dc-APGDRe(VII) ions in solutionRe or Re oxide nanoparticlesPlasma-liquid interactions drive the reduction of precursor ions. rsc.orgnih.gov

Thin Film Deposition Techniques

Thin film deposition is essential for applications in microelectronics and protective coatings. These techniques allow for the growth of thin, uniform layers of ReSi₂ onto a substrate.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, solid thin films. elsevierpure.com The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface to form a solid deposit. mdpi.com For ReSi₂, CVD can be used to grow thin films on substrates like silicon wafers. dntb.gov.ua

The CVD process is governed by several parameters, including the chemistry of the precursors, substrate temperature, pressure, and gas flow rates. rsc.org A thermodynamic and experimental study of low-pressure CVD (LPCVD) of ReSi₂ has been conducted, indicating the feasibility of this method for producing films of this material. dntb.gov.ua The technique allows for the selective deposition of thin films with controlled thickness and properties, making it highly valuable in the semiconductor industry. mdpi.com

Table 5: Overview of Chemical Vapor Deposition (CVD)

AspectDescriptionSource
Process Gaseous reactants decompose or react on a substrate surface to form a solid film. mdpi.com
Controllable Parameters Substrate temperature, pressure, precursor chemistry, gas flow rates. rsc.org
Advantages Production of high-purity, uniform, and conformal thin films. elsevierpure.commdpi.com
Application to ReSi₂ Used to deposit ReSi₂ thin films for electronic and coating applications. dntb.gov.ua

Physical Vapor Deposition (PVD)

Physical Vapor Deposition encompasses a suite of techniques where a material is vaporized from a solid source in a vacuum environment and deposited onto a substrate.

Magnetron Sputtering (including Co-sputtering)

Magnetron sputtering is a versatile PVD method for depositing thin films. In this process, a target of the desired material, in this case, rhenium, is bombarded with ionized gas molecules (typically Argon), causing atoms to be "sputtered" from the target surface. arxiv.org These atoms then travel through the vacuum chamber and deposit onto a substrate, forming a thin film.

For the synthesis of Rhenium Disilicide, this process can be carried out in a couple of ways. One approach is the reactive sputtering of a pure rhenium target in an atmosphere containing silicon-bearing gases. However, a more common method is the co-sputtering of rhenium and silicon targets. bris.ac.uk This allows for precise control over the stoichiometry of the resulting film by adjusting the relative sputtering rates of the two targets. bris.ac.uk The deposited film is often amorphous and may require a subsequent annealing step, such as rapid thermal processing (RTP), to crystallize it into the desired ReSi₂ phase. aip.org This annealing step is crucial for achieving the desired electronic and structural properties. aip.org

Research has shown that the properties of the sputtered films are highly dependent on process parameters such as the sputtering power, gas pressure, and substrate temperature. For instance, in the analogous synthesis of cobalt silicide, the pass-through flux of the ferromagnetic target significantly impacts the deposition rate and film uniformity. aip.org While rhenium is not ferromagnetic, the principle of optimizing sputtering parameters to achieve high-quality films remains the same.

Table 1: Example of Sputtering Parameters for Tungsten-Rhenium Thin Films This table provides an example of parameters used in a similar sputtering process, which can be analogous to the synthesis of ReSi₂.

Parameter Value
Target 95 wt% Tungsten–5 wt% Rhenium & 74 wt% Tungsten–26 wt% Rhenium
Sputtering Gas Argon (Ar)
Heat Treatment 300 °C for 6 hours

Source: mdpi.com

Thermal Evaporation (Vacuum Evaporation)

Thermal evaporation is a straightforward PVD technique where a source material is heated in a high vacuum chamber until it evaporates. moorfield.co.ukkorvustech.com The resulting vapor then travels and condenses on a cooler substrate, forming a thin film. moorfield.co.uk This method is well-suited for materials with a reasonable vapor pressure at achievable temperatures. nffa.eu

In the context of Rhenium Disilicide synthesis, thin layers of pure rhenium are evaporated under ultrahigh vacuum onto a silicon substrate. researchgate.net The substrate can be maintained at room temperature during deposition, followed by a high-temperature annealing process to induce a solid-state reaction between the rhenium film and the silicon substrate, forming ReSi₂. researchgate.net Alternatively, the silicon substrate can be heated during the deposition process to promote the direct formation of the silicide. researchgate.net The thickness of the deposited film can be monitored in-situ using techniques like a quartz crystal microbalance. nffa.eu

The formation of ReSi₂ from amorphous Re-Si films produced by evaporation has also been investigated. researchgate.net The crystallization process from the amorphous state to nanocrystalline ReSi₂ is achieved through annealing, and the resulting structural features significantly influence the material's properties. researchgate.net

Table 2: General Parameters for Thermal Evaporation

Parameter Description
Vacuum Level High vacuum (<10⁻⁵ Torr) is required to minimize contamination and ensure a long mean free path for evaporated atoms. moorfield.co.ukfindlight.net
Source Heating Resistive heating of a boat or crucible containing the source material (e.g., tungsten, tantalum, molybdenum). nffa.eu
Substrate Can be kept at room temperature or heated to influence film properties and adhesion. moorfield.co.ukresearchgate.net
Deposition Rate Controlled by the heating power and can reach up to 50 Å/s. moorfield.co.uknffa.eu

Source: moorfield.co.uknffa.eufindlight.net

Electron Beam Evaporation

Electron Beam Evaporation (EBE) is another PVD technique that utilizes a high-energy electron beam to heat and vaporize a source material within a vacuum chamber. ebeammachine.comintlvac.com The intense, focused heat from the electron beam causes the material to evaporate, and the vapor then coats a substrate. ebeammachine.com A key advantage of EBE is its ability to achieve very high temperatures, making it suitable for depositing materials with high melting points, like rhenium. findlight.netyoutube.com This method can produce high-purity thin films at high deposition rates. nikalyte.com

For ReSi₂ synthesis, a high-purity rhenium source is placed in a crucible within the EBE system. lesker.com The electron beam is directed onto the rhenium, causing it to evaporate. This rhenium vapor then deposits onto a silicon substrate. The formation of the silicide can occur either through a subsequent annealing step or by depositing the rhenium onto a heated silicon substrate, similar to thermal evaporation. The precise control over the deposition rate, down to a fraction of a nanometer, is a significant advantage of this technique. youtube.com

Table 3: Key Features of Electron Beam Evaporation

Feature Description
Heating Mechanism A focused, high-energy electron beam heats the source material. ebeammachine.comnikalyte.com
Deposition Rate Typically high, ranging from 0.1 to 100 µm/min. nikalyte.com
Material Purity High-purity films are achievable due to localized heating of the source material, minimizing crucible contamination. nikalyte.com
Material Flexibility Suitable for a wide range of materials, including high-temperature and refractory metals like rhenium. nikalyte.com
Vacuum Requirement Operates under high vacuum conditions (<10⁻⁵ Torr). findlight.net

Source: findlight.netebeammachine.comnikalyte.com

Reactive Deposition Epitaxy (RDE)

Reactive Deposition Epitaxy is a synthesis method used to grow epitaxial thin films, where the deposited material reacts with the substrate to form a new crystalline compound that has a specific crystallographic orientation with respect to the substrate.

In the case of Rhenium Disilicide, RDE involves the deposition of rhenium directly onto a heated single-crystal silicon substrate, typically Si(100) or Si(111), in an ultrahigh vacuum environment. researchgate.netcambridge.org For instance, ReSi₂₋ₓ thin films have been grown by depositing rhenium on a Si(100) substrate held at 650 °C. cambridge.org The elevated temperature provides the necessary thermal energy for the rhenium atoms to react with the silicon substrate and form an epitaxial silicide film. cambridge.org This technique has been shown to be effective for the growth of epitaxial rhenium silicides. mountainscholar.org The resulting films often exhibit a distorted body-centered tetragonal MoSi₂-type structure and have excellent epitaxy on Si(001). cambridge.org

Ion Beam Implantation/Synthesis

Ion Beam Implantation is a material engineering process where ions of a specific element are accelerated and implanted into a solid target, thereby changing the physical, chemical, or electrical properties of the target. When used at high fluences, this technique is referred to as Ion Beam Synthesis (IBS), leading to the formation of a new phase within the host material. hzdr.dehzdr.de

For the synthesis of Rhenium Disilicide, rhenium ions are implanted into silicon wafers. aip.orgcardiff.ac.uk This process creates a supersaturated solid solution of rhenium in silicon. hzdr.de Subsequent annealing at elevated temperatures allows for the relaxation of this far-from-equilibrium state through phase separation, leading to the precipitation and growth of ReSi₂ nanoclusters or continuous layers. hzdr.de The properties of the synthesized silicide layer are strongly dependent on the implantation parameters, such as ion energy, fluence (dose), and substrate temperature, as well as the annealing conditions. hzdr.de This method allows for the formation of buried silicide layers and precise control over the depth and concentration of the synthesized compound. agc-plasma.com

Pulsed Ion Implantation

Pulsed Ion Implantation is a variation of ion implantation characterized by the use of a high-density, pulsed ion beam. aip.org This technique can lead to a significant temperature increase in the implanted layer, especially at high pulse repetition rates, which can promote the in-situ formation of the desired crystalline structure without the need for a separate post-implantation annealing step. aip.org

In the synthesis of Rhenium Disilicide, a pulsed beam of rhenium ions is implanted into a silicon wafer. aip.org The high intensity of the ion beam can generate sufficient heat to facilitate the formation of rhenium silicide directly during the implantation process. aip.org Research has been conducted using a MEVVA (Metal Vapor Vacuum Arc) ion source to generate the pulsed rhenium ion beam. aip.orgcardiff.ac.uk The implantation fluence is a critical parameter, with studies using fluences on the order of 10¹⁶ to 10¹⁷ ions/cm². cardiff.ac.ukspringerprofessional.deresearchgate.net This method has shown promise for fabricating not only homogeneous layers of rhenium silicide but also clusters with quantum dot properties. aip.org

Table 4: Research Findings on Pulsed Ion Implantation of Rhenium into Silicon

Parameter Details
Ion Source MEVVA (Metal Vapor Vacuum Arc) aip.orgcardiff.ac.uk
Implanted Ion Rhenium (Re)
Substrate Silicon (Si) wafers aip.orgcardiff.ac.uk
Ion Fluence 5×10¹⁶ to 2.5×10¹⁷ atoms/cm² cardiff.ac.ukspringerprofessional.deresearchgate.net
Pulse Duration 0.4 ms (B15284909) cardiff.ac.uk
Pulse Frequency 25 Hz cardiff.ac.uk
Beam Current Density Up to 7 mA/cm² (during pulse) aip.orgcardiff.ac.uk
Resulting Structure Homogeneous layers or clusters of rhenium silicide. aip.org

Source: aip.orgcardiff.ac.ukspringerprofessional.deresearchgate.net

Control of Stoichiometry and Phase Purity during Synthesis

Achieving the correct stoichiometry (ReSi₂) and high phase purity is paramount in the synthesis of rhenium disilicide, as the presence of other phases, such as ReSi₁₇₅ or unreacted metallic rhenium, can significantly alter the material's properties. The control over these aspects is highly dependent on the chosen synthesis method and its associated parameters.

A primary factor in controlling stoichiometry is the precise regulation of the reactant ratio. In deposition techniques like MBE, this is achieved by accurately controlling the flux of the individual elemental beams. In ALD, the stoichiometry can be tuned by adjusting the precursor pulse and purge times, though achieving the exact 1:2 ratio for ReSi₂ requires careful process development. researchgate.net In methods like solution combustion synthesis, the fuel-to-oxidizer ratio is a critical parameter; a stoichiometric ratio is necessary to achieve the formation of the pure target phase, with deviations leading to incomplete reactions and the formation of undesired byproducts like rhenium oxides. mdpi.com

Post-synthesis thermal treatment, or annealing, is a crucial step for controlling phase purity. As-deposited films, particularly those grown at lower temperatures, may be amorphous or contain a mixture of phases. Annealing at elevated temperatures provides the thermal energy required for the atoms to arrange into the desired stable crystalline structure of ReSi₂. The annealing temperature and duration must be carefully optimized. For instance, studies on other metal-silicon systems have shown that different silicide phases (e.g., CoSi, CoSi₂) form at different temperature ranges. advanceseng.com Similarly, for the rhenium-silicon system, annealing can be used to promote the formation of the ReSi₂ phase and to minimize or eliminate other silicon-deficient phases. However, excessively high annealing temperatures can lead to other issues, such as film agglomeration or unwanted reactions with the substrate. The annealing atmosphere (e.g., vacuum, inert gas) is also important to prevent oxidation of the silicide. researchgate.net

The choice of substrate can also influence the phase formation and crystallinity of the resulting film. Using a single-crystal silicon wafer as a substrate not only provides the silicon source for silicide formation in some methods but also acts as a template that can promote the epitaxial growth of the ReSi₂ phase, thereby enhancing phase purity.

Analytical techniques such as X-ray Diffraction (XRD), Rutherford Backscattering Spectrometry (RBS), and X-ray Photoelectron Spectroscopy (XPS) are essential for verifying the stoichiometry and phase purity of the synthesized ReSi₂ material. cardiff.ac.ukmdpi.com These techniques allow researchers to identify the crystalline phases present, determine the elemental composition, and analyze the chemical bonding states, providing critical feedback for optimizing the synthesis process.

Advanced Characterization Techniques for Rhenium Disilicide Resi2 Microstructure and Composition

Structural Characterization

Structural characterization techniques are fundamental to understanding the crystallographic nature of ReSi₂.

For the analysis of thin films and surface layers of ReSi₂, Grazing Incidence X-ray Diffraction (GIXD) is a particularly powerful variant. diamond.ac.ukwikipedia.org In GIXD, the X-ray beam impinges on the sample at a very shallow angle, typically less than one degree. malvernpanalytical.com This geometry increases the path length of the X-rays within the near-surface region, enhancing the signal from the thin film while minimizing diffraction from the underlying substrate. carleton.edumalvernpanalytical.com This surface sensitivity is crucial for studying the formation and properties of ReSi₂ thin films, which are of significant interest for thermoelectric and electronic applications. researchgate.net

GIXD can be used to:

Identify the crystalline phases present on the surface or in thin films. malvernpanalytical.com

Determine the orientation and texture of the ReSi₂ crystallites. researchgate.net

Measure residual stress within the thin film. malvernpanalytical.com

Provide depth-profiling of phases by varying the angle of incidence. carleton.edu

Research on ReSi₂ thin films on silicon substrates has utilized GIXD to study the solid-phase epitaxy and identify the orientation relationships between the silicide film and the silicon substrate. researchgate.net For instance, GIXD has been employed to investigate the crystallographic, electronic, and optical properties of ReSi₂ films with thicknesses ranging from approximately 20 to 300 Å. researchgate.net

GIXD Application for ReSi₂ Thin Films
Technique Grazing Incidence X-ray Diffraction (GIXD)
Purpose To analyze the crystallographic properties of thin ReSi₂ films on a Si(111) substrate.
Key Findings For very thin films (≲35 Å) annealed at high temperatures, a (1×1) pattern was observed, indicating a degree of epitaxial growth. GIXD results helped in identifying the orientation of the ReSi₂ crystallites relative to the Si substrate. researchgate.net
Significance Demonstrates the utility of GIXD in characterizing the structure of nanoscale ReSi₂ films, which is essential for understanding their physical properties.

Electron diffraction is a technique analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. Due to the strong interaction of electrons with matter, it is particularly suited for analyzing very small volumes of material, making it a cornerstone of transmission electron microscopy (TEM). arxiv.org

Selected Area Electron Diffraction (SAED) is a specific mode of electron diffraction performed in a TEM. wikipedia.org By inserting a selected area aperture in the image plane, it is possible to obtain a diffraction pattern from a specific, localized area of the specimen. wikipedia.org This allows for the crystallographic analysis of individual grains, precipitates, or phases within the ReSi₂ microstructure. wikipedia.org

An SAED pattern consists of a series of spots or rings, which correspond to the reciprocal lattice of the crystalline material being analyzed. imim.pl The geometry and spacing of these diffraction spots can be used to:

Determine the crystal structure and lattice parameters of the selected area. wikipedia.org

Identify the crystallographic orientation of a grain. wikipedia.org

Analyze crystal defects. wikipedia.org

In the context of ReSi₂, SAED is invaluable for confirming the identity of the silicide phase and for studying its crystallographic relationship with the surrounding matrix, for example, in a silicon-based device. When combined with High-Resolution TEM (HRTEM), SAED provides a powerful tool for detailed microstructural characterization. researchgate.net

Transmission Electron Microscopy (TEM) is an indispensable tool for the microstructural analysis of materials at the nanoscale. ceric-eric.eu In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the material are used to form an image. ceric-eric.eu This allows for the direct visualization of features such as grains, grain boundaries, dislocations, and precipitates within the ReSi₂ structure.

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode of TEM that allows for the visualization of the atomic lattice of a crystalline material. wikipedia.orgyoutube.com By carefully controlling the imaging conditions, it is possible to obtain phase-contrast images where the columns of atoms in the crystal structure can be resolved. wikipedia.org This makes HRTEM an extremely powerful technique for:

Directly imaging the crystal structure of ReSi₂.

Identifying and characterizing crystal defects such as stacking faults and dislocations at the atomic level. youtube.com

Analyzing the structure of interfaces between ReSi₂ and other materials with atomic resolution.

In-situ TEM allows for the observation of dynamic processes in real-time within the microscope. This can involve heating, cooling, or exposing the sample to a reactive environment while continuously imaging the microstructural changes. mpg.dersc.org For ReSi₂, in-situ TEM could be used to study:

The formation of the silicide phase during annealing.

The stability of the material at high temperatures.

Oxidation or other chemical reactions at the surface.

TEM Techniques for ReSi₂ Analysis
Technique Description
Conventional TEM Provides magnified images of the microstructure, revealing grain size, morphology, and the presence of secondary phases. ceric-eric.eu
High-Resolution TEM (HRTEM) Enables imaging of the atomic lattice, allowing for the direct observation of the crystal structure and defects. wikipedia.orgyoutube.com
In-situ TEM Allows for the real-time observation of microstructural changes in ReSi₂ under specific conditions, such as heating or exposure to reactive gases. rsc.org

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and composition of a material. researchgate.net In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals—primarily secondary electrons and backscattered electrons—are collected to form an image.

SEM is widely used in the study of ReSi₂ and related materials for:

Morphological Analysis: Observing the size, shape, and distribution of ReSi₂ particles or grains. researchgate.net

Fracture Surface Analysis: Examining the fracture mode of ReSi₂-containing materials to understand their mechanical properties. researchgate.net

Phase Distribution Mapping: When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide maps of the elemental distribution, allowing for the visualization of how rhenium and silicon are distributed within the microstructure. researchgate.net

For example, SEM has been used to observe the presence of undissolved rhenium particles in sintered alloys, providing insights into the manufacturing process. researchgate.net

Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides crystallographic information about a material's microstructure. wikipedia.orgnumberanalytics.com The technique involves directing a stationary electron beam onto a tilted, polished sample. The backscattered electrons that are diffracted by the crystal lattice form a characteristic pattern, known as a Kikuchi pattern, on a fluorescent screen. wikipedia.orgyoutube.com

By automatically indexing these patterns, EBSD can be used to create maps of the crystallographic orientation of the grains in a polycrystalline material like ReSi₂. ebsd.com This provides a wealth of information, including:

Grain Size and Shape: Quantitative analysis of the grain structure. wikipedia.org

Crystallographic Texture: The preferred orientation of the crystallites. wikipedia.org

Phase Identification and Distribution: Differentiating between different crystalline phases based on their crystal structure. ebsd.com

Grain Boundary Characterization: Analyzing the nature and distribution of grain boundaries. ebsd.com

Local Strain Analysis: High-angular resolution EBSD (HR-EBSD) can be used to map small variations in lattice strain within the microstructure. expmicromech.com

EBSD is a powerful tool for linking the processing of ReSi₂ to its resulting microstructure and, ultimately, its physical properties.

Neutron diffraction is a crystallographic technique that is complementary to X-ray and electron diffraction. It uses a beam of neutrons to probe the structure of materials. A key advantage of neutron diffraction is its sensitivity to light elements, such as hydrogen and its isotopes, and its ability to distinguish between elements with similar atomic numbers. arxiv.org

While there is limited specific literature on the use of neutron diffraction for ReSi₂, the principles of the technique are applicable. For materials containing rhenium, neutron diffraction has been used to study the effects of rhenium addition on defect formation in other materials, such as tungsten. osti.gov In-situ neutron diffraction has also been employed to study the structural evolution of materials during processes like deuterium (B1214612) loading. arxiv.org

For ReSi₂, neutron diffraction could potentially be used to:

Precisely determine the positions of silicon atoms in the crystal lattice.

Study the effects of doping with light elements.

Investigate magnetic ordering, should ReSi₂ exhibit magnetic properties under certain conditions.

Analyze residual stress in bulk samples due to the high penetration depth of neutrons.

Advanced Microscopic Imaging Techniques

Aberration Corrected Scanning Transmission Electron Microscopy (STEM)

The advent of aberration correction has revolutionized transmission electron microscopy, enabling imaging with sub-Ångström resolution. osti.govtoray-research.co.jp In an aberration-corrected STEM, the electron probe can be focused to a diameter of approximately 0.1 nm or less, allowing for the direct visualization of individual atoms within a material. toray-research.co.jpnist.gov

For ReSi2, aberration-corrected STEM provides unprecedented insights into:

Atomic Structure Imaging: It allows for direct imaging of the ReSi2 crystal lattice, enabling the identification of atomic arrangements, crystal defects such as dislocations and stacking faults, and the structure of interfaces between ReSi2 and other materials with atomic precision. nist.govnih.gov

Compositional Analysis: When combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy-Loss Spectroscopy (EELS), the fine probe of an aberration-corrected STEM facilitates atomic-scale chemical mapping. nist.gov This can be used to analyze the elemental distribution at interfaces, grain boundaries, and defects within the ReSi2 structure.

Failure Analysis: The high spatial resolution is ideal for identifying nanoscale structural defects that could impact the performance of devices incorporating ReSi2. nist.gov

High-angle annular dark-field (HAADF) imaging in STEM, often called Z-contrast imaging, is particularly powerful as the image intensity is strongly dependent on the atomic number (Z) of the elements in the sample. This allows for straightforward identification of heavier atoms like Rhenium in the ReSi2 lattice.

Cathodoluminescence Scanning Electron Microscopy (CL-SEM)

Cathodoluminescence (CL) is the emission of light from a material when it is excited by an electron beam. delmic.comhoriba.com When integrated into a scanning electron microscope (SEM), this technique (CL-SEM) allows for the correlation of a material's optical and electronic properties with its surface morphology at the microscale. nanoimages.com

The CL signal provides information about:

Electronic Band Structure: The wavelength of the emitted light can correspond to the bandgap energy of a semiconductor, making CL-SEM a valuable tool for studying the optoelectronic properties of ReSi2. nanoimages.com

Defects and Impurities: Crystal defects and impurities can act as trapping sites for charge carriers, leading to characteristic luminescence. horiba.com CL imaging can therefore map the distribution of these defects, which is crucial as they can significantly affect material performance. nanoimages.com

Crystal Growth and Phasing: Variations in CL intensity and color can reveal details about crystal growth processes, zonation, and the presence of different crystalline phases or orientations. carleton.edu

In the study of ReSi2, which is a semiconductor, CL-SEM can be used to assess its quality, map defects, and understand the impact of processing on its luminescent properties. horiba.comtoray-research.co.jp The technique is highly sensitive to variations in chemical composition and crystal structure, often revealing details not observable with conventional SEM imaging or X-ray analysis. horiba.comazom.com While challenging for some biological and organic samples due to potential beam damage, it is a powerful probe for inorganic materials like silicides. researchgate.net

Table 4: Summary of Advanced Microscopy for ReSi2

Technique Principle Key Information for ReSi2
Aberration-Corrected STEM Atomic-sized electron probe scans the sample. nih.gov Atomic arrangement, interface structure, elemental mapping at atomic resolution. osti.govresearchgate.net

| CL-SEM | Detection of light emitted under electron bombardment. nanoimages.com | Electronic properties, defect distribution, crystal quality, phase mapping. carleton.edu |

Theoretical and Computational Modeling of Rhenium Disilicide Resi2

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone in the computational study of ReSi₂. These methods solve the quantum mechanical equations governing the behavior of electrons in the material, allowing for the prediction of various properties from fundamental principles without empirical parameters.

DFT-based calculations have been instrumental in characterizing the electronic properties of rhenium silicide. Studies often focus on the non-stoichiometric composition ReSi₁.₇₅ (also written as Re₄Si₇), which is the experimentally observed stable phase. researchgate.netcambridge.org First-principles calculations using the full-potential linearized augmented plane-wave (FP-LAPW) method within the local density approximation with self-interaction correction (LDA+USIC) have shown that ReSi₁.₇₅ is a narrow-gap semiconductor. utexas.edu

The calculations reveal an indirect band gap of approximately 0.12 eV and a direct band gap of 0.36 eV. utexas.edu The presence of a narrow, indirect gap is a key feature influencing its potential for thermoelectric applications. researchgate.netutexas.edu The density of states (DOS) calculations further elucidate the contributions of rhenium and silicon atomic orbitals to the valence and conduction bands, providing a detailed picture of the electronic makeup of the material. Analysis of the DOS is crucial for understanding how doping, for instance with Aluminum (Al) or Molybdenum (Mo), alters the electronic structure by shifting the Fermi level and modifying the states near it, which in turn affects thermoelectric performance. utexas.edu

Table 1: Calculated Electronic Band Gap of ReSi₁.₇₅

Band Gap TypeEnergy (eV)
Indirect Gap0.12
Direct Gap0.36

Data sourced from first-principles calculations. utexas.edu

Computational modeling has been essential in understanding the complex crystal structure and stability of rhenium silicide. Early assumptions of a simple C11b-type structure (similar to MoSi₂) were revised based on experimental and theoretical work. First-principles calculations, combined with transmission electron microscopy, have confirmed that the stable composition is ReSi₁.₇₅ (Re₄Si₇), which possesses a monoclinic crystal structure with the space group Cm. researchgate.netcambridge.orgresearchgate.net

This structure arises from an ordered arrangement of silicon vacancies within a parent C11b-type lattice. researchgate.netcambridge.org DFT calculations can be used to compare the formation energies of different competing phases and vacancy arrangements to predict the most stable structure. researchgate.net For instance, structural relaxation calculations show that silicon vacancies preferentially occupy specific sites (Si3 and Si4) in the lattice with some degree of ordering. uantwerpen.be These computational predictions of an ordered vacancy structure are crucial for explaining the material's anisotropic properties and for building accurate models for further property simulations. researchgate.net

The properties of semiconductors like ReSi₂ are highly sensitive to the presence of point defects, such as vacancies, interstitials, and antisite defects. Calculating the formation energy of these defects using DFT is critical for predicting their equilibrium concentrations and their impact on the material's electronic and thermal transport properties.

The general methodology involves calculating the total energy of a supercell of the material with and without the defect. uantwerpen.be The formation energy depends on the chemical potentials of the constituent elements (Re and Si), indicating whether the growth conditions are Re-rich or Si-rich. uantwerpen.be While specific, comprehensive studies on defect formation energies across a wide range of intrinsic defects in ReSi₂ are not broadly available, the principles are well-established. For example, calculations have determined the preferential sites for vacancies and dopants like Al and Mo in ReSi₁.₇₅, which is an output of relative energy stability calculations. researchgate.netuantwerpen.be Such calculations are vital for "defect engineering," a strategy used to controllably alter material properties by introducing specific defects. researchgate.net

DFT is also employed to study the structure and bonding at interfaces between ReSi₂ and other materials, which is critical for its application in electronic devices and as a coating. For example, when rhenium is used as a contact on silicon carbide (SiC), annealing can lead to the formation of rhenium silicide at the interface. Computational models can simulate this interface, revealing how the constituent atoms arrange themselves and how bonding occurs across the material boundary. Calculations show that upon annealing, the sharp Re/Si/SiC interface becomes more diffuse as rhenium silicide forms.

Within the ReSi₂ crystal itself, first-principles calculations provide detailed information on the nature of the chemical bonds. Analysis of the Re-Si bond distances and coordination environments reveals the specifics of the covalent and metallic bonding character in the compound. utexas.edu In the complex Re₄Si₇ structure, there are multiple, non-equivalent Re and Si sites, leading to a range of Re-Si bond lengths.

Table 2: Selected Interatomic Bond Distances in Re₄Si₇

Bond TypeBond Distance Range (Å)
Re-Si2.41 - 3.08
Si-Si2.39 - 2.87

Data sourced from the Materials Project database, derived from DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving the classical equations of motion for a system of particles, MD simulations can model dynamic processes that are often inaccessible to static DFT calculations.

For rhenium silicide, MD simulations are particularly useful for studying diffusion kinetics during the silicidation process, where Re and Si atoms interdiffuse to form the compound. researchgate.net While large-scale MD studies specific to ReSi₂ are not widely published, the methodology is well-suited to investigate phenomena such as:

The evolution of microstructure during annealing.

The mechanical response to external stimuli like indentation or stress, revealing deformation mechanisms at the atomic scale.

The dynamics of defect migration and interaction within the lattice.

Ab initio MD, which uses forces calculated from DFT at each time step, can provide a highly accurate simulation of these processes, albeit for smaller systems and shorter timescales.

Finite Element Analysis for Material Behavior

Finite Element Analysis (FEA) is a powerful computational tool for predicting how a material or component will behave under real-world conditions, such as mechanical and thermal loads. Unlike DFT and MD, which operate at the atomic scale, FEA is a continuum mechanics method used to solve engineering problems at the macroscopic level.

For a material like ReSi₂, FEA can be used to model the mechanical and thermal performance of a component made from the silicide. The analysis requires material properties as inputs, many of which can be derived from the atomistic calculations described above (e.g., elastic constants from DFT) or from experimental measurements. Potential applications of FEA for ReSi₂ include:

Calculating the stress and strain distribution in a thermoelectric leg under a thermal gradient and mechanical clamping.

Simulating the thermomechanical fatigue of ReSi₂-based components in high-temperature applications.

Analyzing the stress concentration around defects or inclusions within the material to predict potential failure points.

By bridging the gap between atomic-scale properties and macroscopic performance, FEA plays a crucial role in the design and reliability assessment of devices incorporating rhenium silicide.

Boltzmann Transport Theory for Thermoelectric Properties

The thermoelectric properties of materials like rhenium silicide are theoretically described using the Boltzmann Transport Equation (BTE). northwestern.edu This powerful framework allows for the quantum mechanical description of both thermal and electrical transport, which is essential for understanding thermoelectric materials whose performance relies on a complex interplay between these phenomena. northwestern.edu The BTE is particularly well-suited for materials with intricate electronic band structures and complex Fermi surfaces, which are characteristic of many thermoelectric silicides. northwestern.educvining.com

The BTE approach calculates key thermoelectric coefficients such as electrical conductivity (σ), the Seebeck coefficient (S or α), and the electronic contribution to thermal conductivity (κe). northwestern.edu These coefficients are derived from a "transport function," which is fundamentally linked to the material's electronic band structure and the scattering processes that impede the flow of charge carriers. northwestern.edu The Seebeck coefficient, a direct measure of a material's ability to convert a temperature difference into a voltage, is particularly sensitive to the electronic density of states around the Fermi level. northwestern.edu

For accurate predictions, modern computational approaches solve the linearized BTE from first principles. aps.org These methods utilize Density Functional Theory (DFT) to obtain a precise description of the electronic and vibrational (phonon) properties of the material. aps.org A critical component of these calculations is the accurate modeling of electron-phonon interactions, which are a primary scattering mechanism in pure metals and semiconductors. uliege.be The solution to the BTE can be achieved through various numerical schemes, such as a conjugate gradient method, which provides a stable and efficient pathway to determine the transport coefficients. aps.org While often applied to simpler systems like silicon, these first-principles BTE methods provide a robust framework for analyzing and predicting the anisotropic thermoelectric properties of complex compounds like rhenium silicide. cvining.comaps.org

Approximations such as the constant relaxation time approximation (CRTA) are sometimes used for simplicity, but they can be inaccurate, especially for metals, and may even fail to predict the correct sign of the Seebeck coefficient. uliege.be More sophisticated models that account for the full wave-vector-dependent electron-phonon scattering are necessary for a quantitative agreement with experimental results. uliege.be

Effective Mass Theory for Carrier Transport

The movement of charge carriers (electrons and holes) in a semiconductor under the influence of an electric field is a key determinant of its electrical properties. Effective Mass Theory is a cornerstone for understanding and modeling this carrier transport. In this theory, the complex interactions of a charge carrier with the periodic potential of the crystal lattice are simplified by assigning it an "effective mass" (m*). researchgate.net This value, which typically differs from the free electron mass, reflects the curvature of the electronic bands; a smaller effective mass generally leads to higher carrier mobility. researchgate.net

The carrier mobility (μ), a measure of how quickly a charge carrier can move through the material, is directly influenced by the effective mass and the scattering time (τ), as shown in the simplified relation: μ = eτ / m* where 'e' is the elementary charge. researchgate.net

For transition metal silicides, a high effective mass of current carriers is a noted feature. cvining.com In the case of rhenium silicide, theoretical calculations of carrier mobility are based on effective masses that are estimated from its ab initio electronic band structure. researchgate.net These calculations also incorporate various classical scattering mechanisms to provide a more complete picture of carrier transport. researchgate.net It is important to note that the effective mass can be anisotropic, meaning its value depends on the crystallographic direction of carrier motion. ntu.edu.sg While this anisotropy is sometimes neglected in simpler models, accounting for it is crucial for an accurate description of transport in anisotropic materials like ReSi₂. cvining.comntu.edu.sg The Hall mobility for a single crystal of what was identified as ReSi₂ has been measured to be relatively high at room temperature (μH=370 cm²/V s). researchgate.net

Computational Chemistry Approaches

Computational chemistry, particularly through first-principles methods based on Density Functional Theory (DFT), provides a fundamental understanding of the structural, electronic, and bonding characteristics of rhenium silicide. ntu.edu.sg These computational studies have been instrumental in revealing the true nature of this compound.

A significant finding from both computational and advanced experimental techniques is that the compound often referred to as rhenium disilicide (ReSi₂) is typically non-stoichiometric. researchgate.netacs.org The stable composition is more accurately described as ReSi₁.₇₅ or, in terms of its unit cell, Re₄Si₇. researchgate.netacs.org This silicon deficiency leads to an ordered vacancy structure. researchgate.netacs.org

Crystallographic studies, often combined with computational refinement, have shown that ReSi₁.₇₅ possesses a complex crystal structure. cvining.comresearchgate.net While early reports suggested a simple tetragonal structure, it is now understood that the structure is more accurately described as triclinic, representing a slight distortion of a tetragonal lattice. cvining.com The substitution of silicon with aluminum has been shown to create a fascinating variety of related, and often incommensurate, crystal structures that require advanced (3+1)-dimensional superspace groups for their solution. acs.org

Table 1: Crystallographic Data for Rhenium Silicide (ReSi₁.₇₅)

Property Value Source
Chemical Formula ReSi₁.₇₅ (Re₄Si₇) researchgate.netacs.org
Crystal System Triclinic (distorted tetragonal) cvining.com
Space Group P1 researchgate.net

| Energy Gap (Eg) | ~0.16 eV to 0.2 eV | researchgate.netresearchgate.net |

First-principles calculations are also used to determine the electronic band structure, which confirms that ReSi₁.₇₅ is a semiconductor with a small energy gap. researchgate.netresearchgate.net These calculations help to explain the observed electrical and optical properties. For instance, measurements of electrical resistance and optical reflectivity have characterized ReSi₂ as a semiconductor with an energy gap of approximately 0.2 eV. researchgate.netresearchgate.net DFT can also be used to investigate the effects of doping on the electronic structure and thermoelectric properties of rhenium silicide. researchgate.net

Defect Engineering in Rhenium Disilicide Resi2 Materials

Nature and Classification of Defects in Rhenium Disilicide

Defects, or imperfections in the crystal lattice, play a crucial role in determining the electronic and thermoelectric properties of rhenium disilicide (ReSi₂). These defects can be broadly categorized as point defects, which are localized to a single lattice site or a few sites, and extended defects, which have a larger dimension.

Intrinsic Point Defects (Vacancies, Interstitials)

Intrinsic point defects involve the constituent atoms of the crystal, namely rhenium (Re) and silicon (Si). researchgate.net They are fundamental to the thermodynamics of the material and can exist in equilibrium at non-zero temperatures. mit.edu The primary types of intrinsic point defects are vacancies and interstitials.

Vacancies : A vacancy is created when an atom is missing from its regular lattice site. fiveable.meutah.edu In ReSi₂, this can be either a rhenium vacancy (VRe) or a silicon vacancy (VSi). The formation of vacancies introduces a disturbance in the periodic potential of the lattice. illinois.edu In many transition-metal silicides, vacancies, particularly on the silicon sublattice, are the predominant point defects. This is especially true for rhenium disilicide, which is known to be a silicon-deficient compound. researchgate.net The presence of these vacancies can introduce energy levels within the band gap, significantly influencing the material's electrical conductivity. ntu.edu.sg For instance, in other semiconductors, vacancies can act as acceptor-like defect states. ntu.edu.sg

Interstitials : An interstitial defect occurs when an atom occupies a site in the crystal lattice that is not a normal lattice site. fiveable.meutah.edu This can be a self-interstitial, where a Re or Si atom is in an interstitial position, or an extrinsic interstitial involving a foreign atom. researchgate.net Interstitial atoms cause significant local distortion to the crystal lattice, and as a result, they generally have a higher formation energy than vacancies. mit.edu Consequently, their concentration in densely packed structures is typically very low. mit.edu While interstitials are a fundamental type of point defect, vacancies are the more significant and studied intrinsic defect in the context of rhenium disilicide's properties. researchgate.netresearchgate.net Tight-binding molecular dynamics simulations in crystalline silicon have shown that self-diffusion is dominated by vacancies at lower temperatures and by interstitials at higher temperatures. aps.org

Extended Defects (Dislocations, Grain Boundaries, Antiphase Domains)

Extended defects are imperfections that extend through one, two, or three dimensions of the crystal lattice. They have a profound impact on the mechanical and electronic properties of the material.

Dislocations : A dislocation is a linear defect around which the atoms of the crystal lattice are misaligned. utah.edu They can be introduced during crystal growth, by thermal stress, or through plastic deformation. In thin films of ReSi₂, misfit dislocations can form at the interface with the substrate (e.g., silicon) to accommodate lattice mismatch. caltech.edu These dislocations can act as scattering centers for charge carriers, affecting electrical transport. Furthermore, dislocations can serve as sinks or sources for point defects, influencing their concentration and distribution. utah.edu

Grain Boundaries : Grain boundaries are planar defects that separate crystalline regions (grains) with different crystallographic orientations within a polycrystalline material. utah.edu The structure and energy of a grain boundary depend on the misorientation angle between the adjacent grains. arxiv.org These interfaces disrupt the long-range order of the crystal and often contain a higher concentration of other defects, such as vacancies and dislocations. arxiv.orgillinois.edu In thermoelectric materials like ReSi₂, grain boundaries can effectively scatter phonons, which is beneficial for reducing thermal conductivity, but they can also scatter electrons, potentially increasing electrical resistivity.

Antiphase Domains : Antiphase domains are a type of planar defect that can occur in ordered alloys and compounds. They are formed when regions of the crystal lattice are out of phase with each other. While not as commonly discussed as vacancies and dislocations in the context of ReSi₂, the ordering of vacancies in non-stoichiometric ReSi₂ can conceptually lead to the formation of domain structures.

In ReSi₂₋ₓ thin films, the accommodation of silicon deficiency can lead to the formation of planar faults, which are a type of extended defect, through the collapse and shear of missing silicon planes. researchgate.net Additionally, Kirkendall voids, which are a result of differing diffusion rates between two species, have been observed at the film-substrate interface. researchgate.net

Non-Stoichiometry and Vacancy Ordering (e.g., ReSi₂₋ₓ, Re₄Si₇)

One of the most defining features of rhenium disilicide is its tendency to form a non-stoichiometric, silicon-deficient phase. researchgate.netcambridge.org While the ideal stoichiometric formula is ReSi₂, the thermodynamically stable semiconducting phase is actually ReSi₂₋ₓ, where x represents the silicon deficiency. researchgate.net

Research has consistently shown that the stable composition is approximately ReSi₁.₇₅, which corresponds to the formula Re₄Si₇ (where x = 0.25). researchgate.netresearchgate.net This significant deviation from stoichiometry is accommodated by a high concentration of ordered silicon vacancies in the crystal lattice. researchgate.net Rather than being randomly distributed, these Si vacancies arrange themselves in a specific, ordered pattern. researchgate.netresearchgate.net

This vacancy ordering results in a change in the crystal structure from the ideal body-centered tetragonal C11b structure of stoichiometric ReSi₂ to a more complex, lower-symmetry structure. researchgate.net Transmission electron microscopy and X-ray diffractometry have identified the crystal structure of ReSi₁.₇₅ (Re₄Si₇) as monoclinic with the space group Cm. researchgate.netresearchgate.net This ordered arrangement of vacancies is crucial for the material's semiconducting properties and leads to highly anisotropic thermoelectric characteristics. researchgate.net For instance, n-type electrical conduction is observed along the researchgate.net direction, while p-type conduction is measured along the caltech.edu direction. researchgate.net The ability to control the Si vacancy concentration and its arrangement is a key aspect of defect engineering in this material to optimize its properties. researchgate.net

Methodologies for Defect Induction and Control

The controlled introduction and manipulation of defects are central to tailoring the properties of ReSi₂ for specific applications. Methodologies for defect induction and control primarily involve energetic processes like ion implantation and thermal treatments such as annealing. caltech.eduutwente.nl

Ion Implantation-Induced Defects

Ion implantation is a versatile technique used to introduce a controlled number of dopant atoms and/or create lattice defects in a material. caltech.eduscispace.com The process involves bombarding the material's surface with a beam of high-energy ions. scispace.com

When an energetic ion penetrates the ReSi₂ lattice, it loses energy through collisions with the host atoms. scispace.com These collisions can displace Re and Si atoms from their lattice sites, creating a cascade of point defects, including vacancies and interstitials. scispace.com The type and concentration of these defects depend on parameters such as the ion species, its energy, the total dose (ions per unit area), and the temperature of the substrate during implantation. caltech.eduutwente.nl

At low implantation doses, isolated point defects and small defect clusters are typically formed. As the dose increases, the density of these defects rises, which can lead to the formation of more complex defect structures and, eventually, amorphization of the implanted layer. utwente.nl Studies on other semiconductors show that heavier ions tend to create more damage than lighter ions for a given energy. scispace.com Research on ReSi₂ has investigated the effects of ion implantation on its structural and electrical properties, making it a key method for defect engineering. caltech.eduutwente.nl The damage induced by implantation can be subsequently modified and partially removed through annealing. utwente.nl

Ion Implantation Parameter Effect on Defect Formation in Crystalline Materials Reference
Ion Species (Mass) Heavier ions transfer more energy per collision, leading to denser damage cascades and a higher concentration of defects compared to lighter ions at the same energy and dose. scispace.com
Ion Dose Increasing the dose increases the concentration of point defects and defect clusters. Above a critical dose, this can lead to the formation of extended defects or complete amorphization of the lattice. caltech.eduutwente.nl
Ion Energy Determines the penetration depth of the ions and the depth profile of the induced damage. iitg.ac.in
Implantation Temperature Higher temperatures can lead to dynamic annealing, where some defects are annihilated as they are created, resulting in a lower overall defect concentration compared to room temperature or cryogenic implantation. caltech.eduutwente.nl

Annealing Effects on Defect Evolution and Recovery

Post-implantation annealing is a critical step to control the final defect structure and activate dopants. elsevierpure.com This thermal treatment provides the necessary energy for atoms to move, allowing for the partial or full recovery of the crystal lattice and the evolution of the defect population. nih.govsci-hub.se

The effects of annealing are highly dependent on the temperature, duration, and ambient environment (e.g., nitrogen, oxygen, or vacuum). elsevierpure.comnih.gov

Low-temperature annealing may lead to the recombination of nearby vacancy-interstitial pairs and the migration of point defects to form small, stable clusters.

High-temperature annealing provides more thermal energy, which can lead to the dissociation of defect clusters and the annihilation of dislocations. elsevierpure.com However, it can also cause the growth of more stable extended defects, such as dislocation loops or precipitates, from the initial implant-induced damage. elsevierpure.comnih.gov

In ion-implanted silicon, for example, annealing can reduce the concentration of oxidation-induced stacking faults and dislocations. elsevierpure.com The process can restore lattice perfection, which is crucial for the electrical performance of the implanted layer, by removing electron and hole traps associated with the damage. scispace.com Similarly, in ReSi₂, annealing is used to recover the crystallinity of amorphized layers and to control the final concentration and configuration of defects introduced by implantation. caltech.eduutwente.nl The interplay between the initial damage state and the annealing conditions determines the final microstructure and, consequently, the material's properties. nih.gov

Annealing Parameter Effect on Defect Evolution Reference
Temperature Increasing temperature generally increases defect mobility, promoting recombination and annihilation. Higher temperatures are needed to remove more stable, extended defects. nih.gov
Time Longer annealing times allow for more complete defect recovery, but can also lead to the growth and coarsening of precipitates or other secondary defects. nih.gov
Ambient The annealing atmosphere can be reactive. For example, annealing in oxygen can lead to the formation of oxides and oxidation-induced stacking faults. Annealing in an inert ambient like nitrogen or argon avoids such reactions. elsevierpure.comnih.gov

Impact of Defects on Rhenium Disilicide Electronic and Structural Properties

Defects have a profound impact on the fundamental properties of rhenium disilicide. The most studied form, silicon-deficient ReSi₁₇₅, is itself a product of inherent silicon vacancies. The arrangement of these vacancies dictates the crystal structure. In its undoped form, ReSi₁₇₅ has an ordered arrangement of these vacancies, resulting in a monoclinic crystal structure that is a commensurate superstructure of the basic C11b lattice. rsc.org

The introduction of defects, such as through Al-doping, directly alters this structural ordering. Al substitution for Si disrupts the regular vacancy arrangement, leading to the formation of an incommensurate structure. acs.orgarxiv.org This change from a commensurate to an incommensurate lattice is a significant structural modification driven by defect engineering.

The electronic properties are also highly sensitive to defects. The presence and concentration of silicon vacancies, as well as dopant atoms, influence the charge carrier concentration and mobility. For undoped ReSi₁₇₅, the charge-carrier concentration at room temperature is on the order of 10¹⁹ cm⁻³. Doping with elements like aluminum alters these values, leading to changes in electrical resistivity and the Seebeck coefficient. arxiv.org The anisotropic nature of the ReSi₁₇₅ crystal structure also results in direction-dependent electronic transport, with electrical conduction being n-type along one crystallographic axis and p-type along another. rsc.org The control of defects is therefore essential for tuning the electronic behavior of rhenium disilicide for specific applications.

Defect Engineering for Enhanced Material Functionality

The primary goal of defect engineering in rhenium disilicide is to enhance its functionality for specific applications, most notably in thermoelectrics. The research into Al-doping of ReSi₁₇₅ provides a clear example of this principle in action.

By introducing aluminum as a dopant, the defect landscape of the material is intentionally altered. This leads to a cascade of beneficial effects for thermoelectric performance. The transition to an incommensurate crystal structure and the increased point defect concentration effectively scatter phonons, which significantly reduces the lattice thermal conductivity. acs.orgarxiv.org Simultaneously, the electronic properties are optimized, leading to a lower electrical resistivity and a higher Seebeck coefficient. arxiv.org The confluence of these engineered properties results in a marked improvement in the thermoelectric figure of merit (ZT), which is the key metric for the efficiency of a thermoelectric material. acs.orgarxiv.org

While less explored for ReSi₂, the application of electron beam irradiation to create defects in the related material ReS₂ has been shown to enable new functionalities, such as memristive switching for neuromorphic computing. rsc.org This is achieved by creating sulfur vacancies whose movement can be controlled by an electric field, modulating the device's resistance. rsc.org This demonstrates the potential for defect engineering to unlock novel electronic applications in rhenium-based compounds. Thus, the deliberate control of defects is a powerful pathway to not only optimize existing properties but also to create new functionalities in materials like rhenium disilicide.

Interfacial Phenomena and Heterostructures of Rhenium Disilicide Resi2

Epitaxial Growth of ReSi₂ on Silicon Substrates

The fabrication of high-quality ReSi₂/Si heterostructures is fundamentally dependent on the ability to grow epitaxial thin films of ReSi₂ on silicon wafers. The epitaxial relationship ensures a crystalline alignment between the film and the substrate, which is crucial for the performance of electronic devices. Techniques such as reactive deposition epitaxy (RDE) and solid-phase epitaxy are employed, where rhenium is deposited onto a heated silicon substrate, or a deposited rhenium layer is annealed, to form the silicide. ucla.edu

A key factor for successful epitaxial growth is the lattice mismatch between the crystal structures of the film and the substrate. A small mismatch is desirable to minimize strain and the formation of defects at the interface. ReSi₂ exhibits a favorable lattice match with silicon, which is a primary reason for the interest in this material for silicon-integrated devices. ucla.eduresearchgate.net

The preferred epitaxial relationship for ReSi₂ grown on a (001)-oriented silicon wafer is ReSi₂(100)/Si(001), with the ReSi₂ researchgate.net direction aligned with the Si<110> direction. ibm.com This alignment results in a common unit mesh with an area of 120 Ų and a calculated lattice mismatch of only 1.8%. ibm.com For other rare-earth silicides, which share similarities with ReSi₂, the anisotropic nature of the lattice mismatch is a defining feature. For instance, hexagonal rare-earth silicides on Si(100) can have a very low mismatch along one axis (e.g., -0.1% to 1.6%) while exhibiting a significantly higher mismatch along the perpendicular axis (e.g., 6.3% to 9.8%). researchgate.net This anisotropy can be exploited to promote the growth of one-dimensional nanostructures. researchgate.net

It is also important to note that lattice mismatches can change significantly at the high temperatures used for growth, due to differences in the thermal expansion coefficients between the silicide and the silicon substrate. science.gov This can influence the quality of the epitaxial layer. science.gov

Table 1: Lattice Mismatch in Silicide/Silicon Systems

Silicide/Substrate SystemEpitaxial RelationshipLattice Mismatch (%)Reference
ReSi₂ on Si(001)ReSi₂(100)/Si(001) with ReSi₂ researchgate.net∥Si<110>1.8 ibm.com
Hexagonal GdSi₂₋ₓ on Si(100)[112̄0]silicide//[01̄1]Si0.8 researchgate.net
Hexagonal GdSi₂₋ₓ on Si(100) researchgate.netsilicide// researchgate.netSi8.9 researchgate.net
Hexagonal ErSi₂₋ₓ on Si(100)[112̄0]silicide//[01̄1]Si-1.6 researchgate.net
Hexagonal ErSi₂₋ₓ on Si(100) researchgate.netsilicide// researchgate.netSi6.3 researchgate.net

The quality of a heterostructure is also defined by the sharpness, or abruptness, of the interface between the two materials. An abrupt interface is generally clean, with minimal intermixing or presence of intermediate, unwanted phases or impurities like oxides. ucla.edu For many metal-silicon systems, the interface can be abrupt to within a few angstroms. annualreviews.org

Studies using X-ray Photoelectron Spectroscopy (XPS) on ReSi₂ films formed on Si(111) indicate that the ReSi₂ composition is achieved after annealing at 600 °C. aip.org A significant finding is that the charge transfer in the Re-Si bond is negligible. aip.org This is evidenced by the fact that the energy positions of the Si 2p and Re 4f core levels are the same in the ReSi₂ compound as they are in the elemental silicon and rhenium. aip.org This suggests a covalent bonding character and contributes to the semiconducting nature of ReSi₂. aip.org The interface layer can be defined as the region containing silicon atoms in intermediate oxidation states, which can be resolved using core-level spectroscopy. wisc.edu

The growth of ReSi₂ thin films on silicon is a complex process. In reactive deposition epitaxy, the initial stages of growth often involve the formation of silicide islands on the silicon substrate. ucla.edu For continued growth, silicon atoms must diffuse from the substrate to react with these islands. ucla.edu This process can sometimes follow the Stranski-Krastanov growth mode, where after the initial formation of a 2D layer, subsequent growth occurs via the formation of 3D islands. researchgate.net

A critical aspect of the growth mechanism is the diffusion of silicon. Si is the dominant diffusing species during the formation of rare-earth silicides. cityu.edu.hk Non-uniformity in this silicon diffusion from the substrate is a primary cause for the formation of defects such as pinholes in the resulting film. cityu.edu.hk These pinholes are essentially voids that can compromise the integrity and performance of the device. researchgate.netcityu.edu.hk The growth kinetics can also be influenced by the presence of other materials. For instance, the formation of a copper silicide (Cu₃Si) precursor has been shown to lower the formation temperature of ReSi₂ by facilitating silicon diffusion. researchgate.netutwente.nl

The crystallization process itself can proceed from an amorphous, co-sputtered Re-Si film. researchgate.net Upon annealing, these amorphous films transform into a nanocrystalline state, which is stable over a broad temperature range. researchgate.netresearchgate.net

ReSi₂ in Heterojunction Devices

The favorable electronic and structural properties of the ReSi₂/Si interface make it a promising candidate for various heterojunction devices. A heterojunction is the interface between two dissimilar semiconductor materials.

One of the most explored applications is in infrared detection. ucla.eduresearchgate.net A ReSi₂/n-Si heterojunction internal photoemission (HIP) detector has been demonstrated. researchgate.netutwente.nl In this device, infrared radiation excites charge carriers in the narrow band-gap ReSi₂ (Eg ≈ 0.12 eV), which are then emitted over the Schottky barrier into the silicon, generating a detectable current. researchgate.netresearchgate.netutwente.nl The performance of these detectors is directly tied to the quality of the heterojunction.

Beyond photodetectors, ReSi₂ is also considered for other electronic applications. It has been listed as a suitable material for forming the source and drain contacts in Schottky barrier MOSFETs (SBMOSFETs), a type of transistor that utilizes a metal-silicide/silicon junction instead of a conventional doped semiconductor junction. nih.gov The compatibility of ReSi₂ with standard silicon VLSI (Very-Large-Scale Integration) processing is a significant advantage for integrating such novel devices onto a silicon chip. youtube.com

Diffusion Phenomena at ReSi₂ Interfaces

Diffusion is the fundamental process that governs the formation of the silicide layer during thermal annealing. In the Re-Si system, as with other rare-earth silicides, silicon is the predominantly diffusing species. cityu.edu.hk This means that during the reaction, silicon atoms move from the silicon substrate into the rhenium film to form the compound.

This diffusion process can be influenced by various factors. As mentioned, the presence of a Cu₃Si precursor can significantly lower the formation temperature of ReSi₂ from over 900 °C to 550 °C. researchgate.netresearchgate.net This is attributed to the creation of silicon self-interstitials during the formation of the copper silicide, which enhances the mobility of silicon atoms. researchgate.net However, uncontrolled or non-uniform diffusion is often detrimental, leading to the formation of defects like pinholes. cityu.edu.hk This occurs when Si atoms are supplied to the growing silicide film at different rates across the interface, leading to localized disruptions. cityu.edu.hk

A quantitative understanding of the diffusion process is achieved through inter-diffusion analysis. This involves creating a "diffusion couple," where the two materials (e.g., Re and Si) are brought into contact and annealed at high temperatures. By analyzing the resulting concentration profiles of the elements across the interface, one can calculate interdiffusion coefficients. A common method for this analysis is the Boltzmann-Matano method. researchgate.netwikipedia.org

Studies on reactive diffusion in the Re-Si system have been conducted using bulk diffusion couples. researchgate.net These experiments reveal the formation of different silicide phases in the interdiffusion zone, primarily ReSi₁.₈ and a much thinner layer of Re₂Si. researchgate.net The significant difference in the thickness of these layers indicates a much higher growth rate for the silicon-rich phase. researchgate.net The integrated diffusion coefficient for the different phases can be determined, providing insight into the growth kinetics. The activation energy for the integrated diffusion of the ReSi₁.₈ phase has been estimated to be 605 ± 23 kJ/mol. researchgate.net

Table 2: Integrated Interdiffusion Coefficients in Re-containing Silicide Systems

Diffusion CouplePhase LayerTemperature (°C)Integrated Interdiffusion Coefficient (cm²/s)Reference
Re vs. MoSi₂Re₂Si14251.0 x 10⁻¹¹ researchgate.net
Re vs. MoSi₂Re₂Si15003.5 x 10⁻¹¹ researchgate.net
Re vs. MoSi₂(Re,Mo)Si14251.5 x 10⁻¹⁰ researchgate.net
Re vs. MoSi₂(Re,Mo)Si15005.0 x 10⁻¹⁰ researchgate.net
Re vs. MoSi₂(Re,Mo)₅Si₃14252.1 x 10⁻¹⁰ researchgate.net
Re vs. MoSi₂(Re,Mo)₅Si₃15007.3 x 10⁻¹⁰ researchgate.net

Compound Index

Diffusion Barriers

Rhenium disilicide (ReSi₂) is recognized for its potential as a diffusion barrier in microelectronic devices and high-temperature applications. lookchem.comnasa.gov A diffusion barrier is a thin layer of material that prevents or slows the interdiffusion of atoms between two other materials, which is crucial for maintaining the integrity and functionality of electronic components and protective coatings. lookchem.comchemeurope.com The effectiveness of a diffusion barrier is dependent on its inertness with respect to the adjacent materials and its ability to withstand high operating temperatures. chemeurope.comtaylorandfrancis.com

The high-temperature stability, high electrical conductivity, and excellent corrosion and oxidation resistance of ReSi₂ make it a candidate for these applications. lookchem.com In electronic components, ReSi₂ can prevent the unwanted movement of atoms between different layers, ensuring the device's reliability. lookchem.com Its resistance to oxidation is attributed to the formation of a protective silica (B1680970) (SiO₂) film. researchgate.net

Research has explored the use of silicide coatings, including those containing ReSi₂, to protect refractory metals like niobium (Nb) and its alloys from high-temperature oxidation. researchgate.netbohrium.com These coatings can be modified with other elements to enhance their self-healing properties and create an effective barrier against silicon diffusion, thereby increasing the protective lifespan of the coating. researchgate.net However, the formation of carbides or silicides at the interface between refractory metals and carbon or silicon at elevated temperatures can potentially reduce the strength and ductility of the metal. nasa.gov

The table below summarizes key properties and applications of materials often used as diffusion barriers, including ReSi₂.

Material Key Properties Primary Application as Diffusion Barrier
**Rhenium Disilicide (ReSi₂) ** High-temperature stability, high electrical conductivity, good corrosion and oxidation resistance. lookchem.com Preventing diffusion in microelectronic components and as a protective coating on refractory metals at high temperatures. lookchem.comresearchgate.net
Titanium Nitride (TiN) Good conductivity, thermal stability. chemeurope.com Commonly used in integrated circuits to prevent diffusion between metal layers.
Tantalum Nitride (TaN) High stability, good barrier properties. chemeurope.com Used as a diffusion barrier for copper interconnects in microelectronics.
Tungsten-Titanium (TiW) Effective barrier at high temperatures. taylorandfrancis.com Demonstrated as an effective diffusion barrier in high-temperature metallization schemes. taylorandfrancis.com

While ReSi₂ shows promise, the effectiveness of any diffusion barrier is contingent on the specific materials system and operating conditions. For instance, in some applications involving refractory metals, coatings like molybdenum disilicide (MoSi₂) have been found to be more effective than others in preventing both carbon and silicon diffusion, although some degradation of the substrate may still occur. nasa.gov

Nanowire and Quantum Dot Formation with ReSi₂

Rhenium disilicide (ReSi₂) has garnered interest in the field of nanotechnology for its potential in forming nanowires and quantum dots. aip.org These nanostructures are of significant interest for applications in nanoelectronics and nanophotonics. aip.org

Research has shown that it is possible to fabricate not only homogeneous layers of rhenium silicide solid solutions but also clusters of this compound with properties of quantum dots through methods like ion beam implantation. aip.org The formation and properties of these nanostructures are dependent on the synthesis conditions. aip.org

Quasi-1D States and Dimensional Crossover

The electronic properties of ReSi₂ in nanostructured forms, such as nanowires, can exhibit quasi-one-dimensional (quasi-1D) states. This is a consequence of quantum confinement effects, where the motion of electrons is restricted in two dimensions, leading to distinct electronic behavior compared to the bulk material.

Studies on the diffusion barriers on different crystallographic planes of materials with structures similar to ReSi₂ have revealed strong anisotropy. dtic.mil This anisotropy can influence the growth and properties of nanowires, potentially leading to the emergence of quasi-1D electronic states. The dimensional crossover from three-dimensional (3D) bulk behavior to quasi-1D behavior in nanowires is a key area of investigation, as it directly impacts the material's electronic and optical properties, making it relevant for novel device applications.

Feature Description
Nanowire Formation Synthesis of one-dimensional structures of ReSi₂.
Quantum Dot Formation Creation of zero-dimensional ReSi₂ clusters, exhibiting quantum mechanical properties. aip.org
Quasi-1D States Emergence of one-dimensional electronic behavior in nanostructures due to quantum confinement.
Dimensional Crossover The transition in physical properties as the material's dimensions are reduced from bulk (3D) to the nanoscale (e.g., quasi-1D).

Phase Transformations and Stability of Rhenium Disilicide Resi2

Crystallization Processes from Amorphous States

The transition from an amorphous to a crystalline state is a key process in the synthesis of functional ReSi₂ materials. Amorphous solids are thermodynamically unstable and have a tendency to transform into more stable crystalline forms. magtech.com.cn This transformation is fundamental to achieving the desired properties of the material.

The crystallization of amorphous ReSi₂ can be initiated through various methods, including thermal annealing. For instance, the crystallization of amorphous ReSi₁.₇₅ has been studied using techniques like X-ray diffractometry. researchgate.net The process is influenced by factors such as temperature and the presence of seeding agents. For example, in amorphous silicon films, hydrogen plasma exposure has been shown to reduce the crystallization time by creating seed nuclei at the surface. princeton.edu While the rate of crystallization itself may not be significantly altered, the incubation period for the onset of crystallization is shortened. princeton.edu

The crystallization process can sometimes be rapid and widespread, a phenomenon referred to as "explosive crystallization." This has been observed in other amorphous materials where irradiation of a single spot can trigger the crystallization of the entire film. aps.org

Phase Transitions in Non-Stoichiometric ReSi₂-x

Rhenium disilicide often exists in a non-stoichiometric form, commonly as ReSi₂-x or specifically ReSi₁.₇₅, which exhibits complex crystallographic features. researchgate.netresearchgate.net This deviation from the ideal 1:2 stoichiometry is accommodated by an ordered arrangement of silicon vacancies in the crystal lattice. researchgate.net The structure of ReSi₁.₇₅ has been determined to be monoclinic with the space group Cm. researchgate.net This structure is a defect variant of the C11b-type structure. researchgate.net

Phase transitions in materials can be driven by various thermodynamic variables like temperature, pressure, or chemical composition. mit.edurochester.edusapub.org In non-stoichiometric ReSi₂-x, the arrangement of vacancies and the resulting crystal symmetry can be influenced by these factors. The study of such transitions is crucial as they can significantly impact the material's electronic and thermal properties. These structural transitions, where the crystal's unit cell is multiplied, are often identified by the appearance of superlattice reflections in diffraction experiments. aps.org

It's important to distinguish these transitions from those in "small" systems, where phase transitions can be classified based on the topology of the entropy surface without resorting to the thermodynamic limit. arxiv.org

High-Temperature Stability and Degradation Mechanisms

Rhenium disilicide is noted for its stability at elevated temperatures, a key property for its use in extreme environments. samaterials.com However, like all materials, it has operational limits and degradation pathways.

One of the primary degradation mechanisms at high temperatures, particularly in oxidizing atmospheres, is oxidation. ReSi₂ exhibits good resistance to oxidation due to the formation of a protective silica (B1680970) (SiO₂) film on its surface. researchgate.net However, during the initial formation of this protective layer, volatile rhenium oxides, such as Re₂O₇, can partially evaporate. researchgate.net The integrity of the silica layer is crucial for long-term stability.

The protective capability of silicide coatings on rhenium can be limited by the presence of micro-cracks, which can lead to localized destruction of the coating over time. researchgate.net Furthermore, at very high temperatures (above 1000 K), silicide layers can undergo reductive or oxidative degradation. nih.gov In a reductive environment, excess silicon may initially form a surface silicide but can eventually diffuse into the bulk material. nih.gov

The combination of rhenium with other elements, such as iridium in Ir/Re systems, is a strategy to enhance high-temperature performance and oxidation resistance. nasa.gov In these systems, the diffusion of rhenium into the iridium coating at high temperatures is a life-limiting factor, as it can accelerate the oxidation of the iridium layer. nasa.gov

Influence of Doping on Crystal Structure and Phase Stability

Doping, the intentional introduction of impurities into a material, is a powerful technique to modify the crystal structure and phase stability of rhenium silicide, thereby tuning its properties. missouristate.eduaps.org Aluminum (Al) is a common dopant for ReSi₁.₇₅.

Undoped binary ReSi₁.₇₅ possesses a commensurate supercell structure of the MoSi₂-type. researchgate.net When doped with aluminum, a transition to an incommensurate structure occurs. researchgate.netmissouristate.edu This structural change has a profound impact on the material's thermoelectric properties. researchgate.net

The specific crystal structure that forms can depend on the concentration of the dopant. For example, in Al-doped rhenium silicides, a transition from an incommensurate composite superspace group structure in silicon-rich samples to a P4/nmm space group for ReAlSi, and ultimately to an I4/mmm space group for aluminum-rich samples has been observed. missouristate.edu Neutron diffraction studies have revealed that at a 1:1 doping ratio of Al to Si, the elements are segregated, but they become mixed with increased Al-doping. missouristate.edu

The introduction of dopants can also influence the formation of defects and the electronic structure. In other material systems, like Re-doped MoS₂, the dopant concentration affects defect density and can lead to strain and the formation of new defect states. arxiv.org

The table below summarizes the effect of aluminum doping on the crystal structure of rhenium silicide.

CompositionCrystal Structure TypeSpace Group
ReSi₁.₇₅ (undoped)Commensurate supercell of MoSi₂-type-
Al-doped ReSi₁.₇₅ (Si-rich)Incommensurate compositeSuperspace group
ReAlSi-P4/nmm
Al-rich ReAlSi-I4/mmm

Academic and Emerging Applications of Rhenium Disilicide Resi2 in Research

Thermoelectric Research

Thermoelectric devices can directly convert heat energy into electrical energy, offering a potential solution for waste heat recovery. ontosight.ai The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. To achieve a high ZT, a material must possess a high Seebeck coefficient (α), high electrical conductivity (σ), and low thermal conductivity (κ). mdpi.com Rhenium disilicide is a subject of thermoelectric research due to its low thermal conductivity and high Seebeck coefficient, which are desirable qualities for efficient energy conversion. ontosight.ai

Optimization of Thermoelectric Efficiency

The primary goal in thermoelectric research is to maximize the conversion efficiency, which is directly linked to the material's figure of merit (ZT). mdpi.com Research efforts focus on optimizing the material's properties to enhance ZT. Strategies for optimization often involve manipulating the material's composition, microstructure, and geometry. numberanalytics.com For thermoelectric generators (TEGs), geometric optimization of the device components can lead to significant improvements in volumetric efficiency and power output.

One effective way to improve efficiency is by developing materials with an intrinsically high ZT. mdpi.com This involves tuning the carrier concentration and band structure to maximize the power factor (α²σ) while minimizing thermal conductivity. In the context of ReSi₂, research investigates how doping or creating composite materials can improve its thermoelectric performance. The optimization of a thermoelectric device is a complex process that considers the interplay between the material's intrinsic properties and the device's engineering. mdpi.com

Anisotropic Thermoelectric Behavior

Anisotropy refers to the directional dependence of a material's physical properties. In many crystalline materials, including those with layered or non-cubic structures, properties like thermal and electrical conductivity can vary significantly along different crystallographic axes. researchgate.netrsc.org Rhenium disilicide possesses a tetragonal crystal structure, which can give rise to anisotropic properties. ontosight.ai

This anisotropic behavior is a critical area of study in thermoelectric materials. aps.org For instance, in some materials, the desired high electrical conductivity and low thermal conductivity might be achievable along different crystallographic directions. nih.gov By understanding and controlling this anisotropy, for example through textured polycrystalline samples or single-crystal growth, it's possible to optimize the material's performance for specific device configurations. rsc.orgnih.gov Research into the anisotropic thermoelectric properties of ReSi₂ aims to map its directional transport characteristics to identify the optimal orientation for maximizing the figure of merit, ZT. researchgate.netaps.org

Quantum Confinement Effects in Thin Films

When a material's dimensions are reduced to the nanoscale (typically below 100 nm), quantum confinement effects can emerge. arxiv.orgresearchgate.net In thin films, the confinement of electrons and phonons (quanta of lattice vibrations) in one dimension alters the material's electronic and thermal properties. researchgate.net This can lead to significant changes in the electronic band structure and the phonon density of states. arxiv.orgunimi.it

For thermoelectric materials, quantum confinement in thin films or nanowires offers a pathway to enhance the figure of merit, ZT. The confinement can increase the Seebeck coefficient by modifying the electronic density of states near the Fermi level. researchgate.net Furthermore, the increased scattering of phonons at the film interfaces can drastically reduce the thermal conductivity without proportionally decreasing the electrical conductivity. unimi.it Research on ReSi₂ thin films explores these quantum confinement effects. researchgate.net Studies have shown that the properties of ReSi₂ thin films can differ from the bulk material, and understanding these nanoscale phenomena is crucial for developing next-generation, high-efficiency thermoelectric micro-devices. researchgate.netibm.com

Microelectronics and Optoelectronics Research

Rhenium disilicide is also being investigated for its potential applications in microelectronics and optoelectronics. ontosight.ai Its semiconducting nature and compatibility with silicon processing make it an attractive material for integration into electronic devices. nasa.gov

Integration with Silicon-Based Devices

The foundation of the modern electronics industry is silicon, making the integration of new materials with existing silicon technology a major research focus. buffalo.edusciencedaily.com The ability to grow stable, high-quality thin films of a material on a silicon substrate is a key requirement for its use in integrated circuits. arxiv.org Rhenium disilicide has been successfully grown as thin films on silicon substrates, demonstrating its potential for integration. researchgate.netnasa.gov

The research in this area focuses on creating functional devices by combining ReSi₂ with silicon. buffalo.edu This could lead to novel transistors, sensors, and other nanoelectronic components with enhanced performance or new functionalities. buffalo.edueuropean-mrs.com Given that ReSi₂ is a silicide, it has a natural compatibility with silicon-based manufacturing processes, which could facilitate its adoption by the semiconductor industry. nasa.goveuropean-mrs.com Challenges remain in perfecting the interface between ReSi₂ and silicon to ensure efficient charge transport, a critical factor for device performance. buffalo.edu

Narrow Bandgap Semiconductor Studies

Rhenium disilicide is identified as a narrow bandgap semiconductor. ibm.comnasa.gov The bandgap is a fundamental property of a semiconductor that determines its electrical and optical characteristics. Materials with narrow bandgaps are particularly useful for specific applications, such as infrared (IR) detectors, because they can absorb lower-energy photons. nasa.gov

Experimental studies on ReSi₂ thin films have confirmed its semiconducting nature and have sought to precisely measure its bandgap. Optical absorption measurements and thermal activation energy analysis have been employed to determine this value. The findings indicate that ReSi₂ has a small, indirect energy gap. researchgate.netnasa.gov This property makes it a candidate for investigation in the development of new silicon-compatible infrared detector materials. nasa.gov

Data Tables

Table 1: Reported Bandgap of Rhenium Disilicide (ReSi₂)

Measurement Technique Reported Bandgap (eV) Source
Thermal Activation Energy of Resistivity0.18 nasa.gov
Optical Absorption (thin film, ~300 Å)0.15 researchgate.net
Optical Absorption (thin film)~0.2 (absorption edge) nasa.gov

Infrared Detector Concepts (academic exploration)

The academic exploration of Rhenium Disilicide (ReSi₂) in the realm of infrared (IR) detection has been centered on its properties as a narrow band-gap semiconductor. aip.orgaip.org Research has primarily investigated two types of thin-film infrared-sensing devices: the ReSi₂/n-Si heterojunction internal photoemission (HIP) detector and the ReSi₂ thin-film photoconductor. aip.org

The ReSi₂/n-Si HIP detector has demonstrated rectifying behavior and follows a Fowler-type law, with a determined long-wavelength cutoff of approximately 2.1 micrometers (μm), which corresponds to 0.59 electronvolts (eV), at room temperature. aip.org In pursuit of reaching the fundamental photonic detector limit for ReSi₂, which is around 12 μm (0.1 eV), researchers have also explored the potential of ReSi₂ photoconductors. aip.org

In studies of these photoconductors, a light-induced decrease in resistance was noted, attributed to both the film's photoconductivity and a light-sensitive contact resistance. aip.org The spectral response of an ohmic photoconductor, measured at a temperature of 10 Kelvin, was observed to extend to 6 μm. aip.org This measurement was the limit of the equipment used in the study, and there was no indication of a detection cutoff at that wavelength. aip.org This suggests that ReSi₂ has the potential for a new type of intrinsic semiconductor infrared detector technology that could be integrated onto a silicon chip, with an absorption edge extending well into the far-infrared range. aip.org The detection mechanism is thought to be the intrinsic band-to-band photogeneration of excess free carriers, which in turn leads to photoconductivity and a reduction in contact resistance. aip.org

Table 1: Investigated ReSi₂ Infrared Detector Concepts
Detector TypeKey FindingsWavelength Cutoff
ReSi₂/n-Si Heterojunction Internal Photoemission (HIP)Rectifying behavior, follows Fowler-type law. aip.org~2.1 μm (at room temperature) aip.org
ReSi₂ Thin-Film PhotoconductorLight-induced decrease in resistance. aip.orgSpectral response extends to at least 6 μm (at 10 K). aip.org

Quantum Material Research (e.g., Quantum Dots, Superconductivity)

Currently, there is limited specific academic research available on Rhenium Disilicide (ReSi₂) in the context of quantum materials such as quantum dots and its potential for superconductivity. While some commercial suppliers of ReSi₂ powder mention its use in "new superconducting materials," peer-reviewed research to substantiate this claim for ReSi₂ specifically is not prominent. attelements.com

Research into superconductivity in rhenium-based materials has been documented for elemental rhenium and various rhenium-based binary alloys, but not for the silicide compound ReSi₂. aps.orgaps.org Similarly, investigations into quantum dots involving rhenium have focused on doping other materials like Tungsten Disulfide (WS₂) with rhenium, rather than on the synthesis or properties of ReSi₂ quantum dots.

Catalyst Research (Surface Chemistry and Reactions)

The application of Rhenium Disilicide (ReSi₂) in catalyst research is an area with limited dedicated academic studies. While general material suppliers may note potential catalytic applications for ReSi₂, specific research detailing its surface chemistry and performance in catalytic reactions is not widely available. ontosight.ai

The broader field of rhenium-based catalysis is well-established, with many rhenium compounds being recognized for their catalytic activities. samaterials.com However, the focus of such research has predominantly been on other compounds of rhenium. The principles of surface chemistry are fundamental to catalysis, as the surface of a catalyst provides the active sites for chemical reactions to occur. numberanalytics.comhidenanalytical.comnumberanalytics.comnprcolleges.orgcatalysis.blog The effectiveness of a catalyst is influenced by its surface properties, including surface area, morphology, and electronic characteristics. numberanalytics.com For ReSi₂, detailed investigations into these specific surface properties as they relate to catalytic activity are not extensively documented in the available research.

Future Directions and Outlook in Rhenium Disilicide Resi2 Research

Exploration of Novel Synthesis Pathways

The synthesis method for rhenium silicide is a critical determinant of its phase composition, crystalline quality, and ultimate properties. aip.org While traditional methods have been established, future research will increasingly focus on novel pathways that offer greater control over stoichiometry, morphology, and defect structures.

Key areas of exploration include:

Pulsed Ion Beam Implantation: This method allows for the direct formation of rhenium silicide layers on silicon substrates. aip.org It is a promising technique for creating nanostructures, as the high density of the ion beam can induce the necessary high temperatures for crystal structure formation without requiring additional wafer annealing. aip.org Future work will likely aim to optimize beam parameters to control the formation of homogenous layers versus self-assembled clusters with quantum dot properties. aip.org

Vapor Transport Methods: Techniques like Chemical Vapor Transport (CVT) and Physical Vapor Deposition (PVD) are being refined for the synthesis of high-quality thin films and single crystals. mdpi.com A significant challenge in CVT has been the use of halogen transport agents (e.g., I₂, Br₂), which can cause unintentional background doping. mdpi.com Future research will explore halogen-free CVT processes, using pure elemental precursors to achieve higher purity crystals. mdpi.com Similarly, optimizing PVD parameters offers a cost-effective route to producing large-area, homogenous films with controlled thickness at the monolayer level. mdpi.com

Space-Confined Vapor Deposition: This approach, using precursors like ReO₃ and sulfur, has shown promise for creating large-area ReS₂ flakes and could be adapted for silicides to control growth and morphology. researchgate.net

Synthesis MethodDescriptionKey AdvantagesFuture Research Focus
Pulsed Ion Beam ImplantationDirect implantation of rhenium ions into a silicon wafer to form silicide layers. aip.orgGood for creating nanostructures; high-temperature reactions without bulk annealing. aip.orgControlling uniformity and cluster formation (quantum dots). aip.org
Chemical Vapor Transport (CVT)Precursors react in a sealed, heated tube, often with a transport agent, to grow crystals. mdpi.comProduces high-quality single crystals. mdpi.comDeveloping halogen-free processes to avoid unintentional doping. mdpi.com
Physical Vapor Deposition (PVD)Source material (ReSi₂ powder) is vaporized and deposited onto a substrate in a vacuum. mdpi.comCost-effective, simple, and allows for large-area, homogenous thin films. mdpi.comFine-tuning of thickness control down to the monolayer level. mdpi.com

Advanced Characterization under Operando Conditions

To bridge the gap between static material properties and dynamic functional behavior, the use of advanced operando characterization techniques is essential. Operando analysis involves studying a material's structural and chemical properties in real-time, under actual operating conditions. numberanalytics.comnumberanalytics.com This approach is crucial for understanding reaction mechanisms, degradation pathways, and the true nature of active sites. numberanalytics.com

For rhenium silicide, future research will benefit from:

Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques can be used to monitor changes in the crystal structure and the oxidation state of rhenium atoms during thermal cycling or electrical loading, which is particularly relevant for thermoelectric applications. numberanalytics.com

Operando Raman and Infrared (IR) Spectroscopy: These methods can provide insights into phonon dynamics and the evolution of chemical bonds at the material's surface while it is functioning, for instance, in a catalytic or electronic device. researchgate.net

By simultaneously measuring performance metrics and material properties, operando studies will provide invaluable feedback for designing more stable and efficient rhenium silicide-based devices. numberanalytics.com

Multi-Scale Modeling and Simulation Integration

Computational modeling is a powerful tool for predicting material properties and guiding experimental work. The future of ReSi₂ research lies in integrating multi-scale modeling approaches to create a comprehensive understanding, from the atomic to the device level.

This integrated approach involves:

First-Principles Calculations: Using methods like Density Functional Theory (DFT), researchers can investigate the fundamental electronic band structure, the nature of chemical bonding, and the formation energies of various defects and alloy configurations. researchgate.netresearchgate.net These calculations are critical for understanding the origins of ReSi₂'s semiconducting and thermoelectric properties. researchgate.net

Atomistic Simulations: Techniques like Molecular Dynamics (MD) can be used to study the mobility of dislocations and the dynamics of phase transformations at the nanoscale, providing insights into mechanical properties and material stability at high temperatures. osti.gov

Process Modeling: For synthesis techniques like Chemical Vapor Deposition (CVD), reactor-scale models that account for gas flow dynamics, temperature gradients, and chemical reactions can help optimize growth parameters for desired film quality and uniformity. mdpi.com

By passing information between these different scales, a holistic model can be developed to predict how macroscopic properties and device performance are influenced by atomic-level structure and synthesis conditions. mdpi.com

Rational Design via Defect Engineering and Alloying

It is well-established that the properties of rhenium silicide are highly sensitive to stoichiometry and defects, particularly silicon vacancies. researchgate.net A major future research direction is the use of defect engineering and alloying as a deliberate strategy to tune the material's properties for specific applications. aps.orgeurekalert.org

Research has shown that the silicon vacancy concentration and its arrangement within the crystal lattice can be successfully controlled through ternary alloying. researchgate.net For example, substituting silicon with aluminum (Al) in ReSi₁․₇₅ leads to a variety of complex, vacancy-bearing crystal structures. nih.govacs.org This "kaleidoscopic" structural response demonstrates a powerful method for manipulating the material's fundamental properties. acs.orgacs.org The goal of this rational design approach is to optimize the electronic structure and phonon scattering mechanisms to enhance thermoelectric performance or tune electronic characteristics. nih.govresearchgate.net

Alloying ElementHost MaterialObserved EffectReference
Aluminum (Al)ReSi₁․₇₅Creates a range of vacancy-bearing, incommensurate crystal structures (ReAlₓSi₁․₇₅₋₀․₇₅ₓ□₀․₂₅₋₀․₂₅ₓ). nih.govacs.org nih.govacs.org
Molybdenum (Mo)ReSi₁․₇₅Substitution for Re can tune the structure and improve thermoelectric properties. nih.gov nih.gov
Rhenium (Re)MoSi₂Leads to the formation of point defect complexes associated with Si vacancies, causing tetragonal distortions. osti.gov osti.gov

Investigations into Complex Rhenium Silicide Structures

Early studies often referred to semiconducting rhenium silicide as stoichiometric ReSi₂, assuming the tetragonal MoSi₂-type structure. cvining.com However, more detailed investigations have revealed that the actual composition is silicon-deficient, closer to ReSi₁․₇₅ (or Re₄Si₇), and possesses a much more complex crystal structure. nih.govoup.com

The structure has been described as having orthorhombic or monoclinic distortions from the parent tetragonal lattice, often resulting in incommensurate or supercell structures. nih.govoup.com These complex arrangements arise from the ordered distribution of vacancies on the silicon lattice sites. researchgate.net

Future research will continue to unravel these structural complexities using advanced diffraction and microscopy techniques. A comprehensive understanding of the relationship between composition, vacancy ordering, and the resulting crystal structure is fundamental to explaining and controlling the material's highly anisotropic and unusual transport properties. nih.govresearchgate.net

Compound/PhaseReported Crystal SystemSpace GroupKey FeatureReference
ReSi₂ (idealized)TetragonalI4/mmmParent MoSi₂-type structure. cvining.com cvining.com
ReSi₁․₇₅MonoclinicCmSupercell variant of the tetragonal structure due to ordered Si vacancies. nih.govresearchgate.net nih.govresearchgate.net
ReSi₁․₇₅TriclinicP1Another reported model for the complex structure. nih.gov nih.gov
ReAlₓSi₁․₇₅₋₀․₇₅ₓIncommensurate(3+1)-D Superspace GroupsComplex vacancy-bearing structures induced by Al-substitution. nih.govacs.org nih.govacs.org

Synergistic Research Across Disciplines

Advancing the science and application of rhenium silicide will increasingly depend on synergistic collaborations across multiple scientific and engineering disciplines. researchgate.netbohrium.com The complexity of the material, from its fundamental quantum mechanical properties to its performance in a macroscopic device, necessitates a multi-faceted approach.

Future progress will be driven by the active interplay between:

Chemistry: Developing novel, controlled synthesis routes and exploring new alloying possibilities. researchgate.net

Physics: Measuring and theoretically modeling the electronic, optical, thermal, and transport properties to understand the fundamental structure-property relationships. researchgate.net

Materials Science and Engineering: Characterizing the microstructure and defects, investigating mechanical properties, and integrating the material into functional devices for applications in thermoelectrics, optoelectronics, and as a high-temperature structural material. oup.comepa.gov

This interdisciplinary approach is essential for tackling the remaining challenges and unlocking new functionalities and applications for rhenium silicide compounds. bohrium.com

Q & A

Q. Q1. What are the critical considerations for synthesizing phase-pure ReSi₂?

To achieve phase-pure ReSi₂, researchers must optimize synthesis parameters such as temperature, pressure, and stoichiometric ratios. For example, hybrid deposition processes (e.g., magnetron sputtering followed by high-temperature annealing at 1050°C) are effective but require precise control to avoid secondary phases like ReSi₁.₇₅ or silicide-boride intermediates . Key methods include:

  • X-ray diffraction (XRD) to confirm tetragonal C11b structure.
  • Energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .
  • Rapid thermal processing (RTP) at 800–1000°C to stabilize silicide phases .

Q. Q2. How can researchers reliably distinguish ReSi₂ from other rhenium silicides (e.g., ReSi₁.₇₅)?

Phase identification requires multi-technique validation:

  • XRD to detect lattice parameters (e.g., ReSi₂ has a tetragonal structure, while ReSi₁.₇₅ adopts a distorted C40 lattice).
  • Thermogravimetric analysis (TGA) to assess thermal stability above 1500°C, where secondary phases may decompose .
  • Scanning electron microscopy (SEM) to correlate morphology with phase composition .

Advanced Research Questions

Q. Q3. How can electronic properties of ReSi₂ be tailored for semiconductor applications?

Advanced studies focus on doping and interfacial engineering:

  • N-type doping : Annealing ReSi₂ with epitaxially grown n-type SiC (1×10¹⁹ cm⁻³) at 1000°C yields ohmic contacts (specific contact resistivity: 4.3×10⁻⁴ Ω·cm²) .
  • P-type limitations : Rectifying behavior in p-type SiC suggests intrinsic Fermi-level pinning; solutions may require alloying with Mo or W to modify band alignment .
  • Methodology : Use transfer length method (TLM) for resistivity measurements and Kelvin probe force microscopy for work-function analysis .

Q. Q4. What strategies resolve contradictions in reported phase diagrams of ReSi₂?

Discrepancies in stoichiometry (e.g., ReSi₂ vs. ReSi₁.₇₅) arise from synthesis conditions and characterization limits. Recommendations:

  • In-situ XRD during annealing to track phase evolution.
  • Density functional theory (DFT) simulations to predict stable configurations under varying temperatures .
  • Cross-validation with neutron diffraction for lighter elements like Si .

Q. Q5. How does ReSi₂ behave under extreme thermal conditions (e.g., >1500°C)?

Thermal stability studies are critical for aerospace applications:

  • TGA-DSC : ReSi₂ retains structural integrity up to 1600°C, but interfacial reactions with substrates (e.g., SiC) may form low-melting-point silicides (e.g., TiSi₂ at ~1500°C) .
  • In-situ SEM : Monitor crack propagation and oxidation at high temperatures.

Q. Q6. What advanced techniques characterize ReSi₂-substrate interfacial reactions?

  • Cross-sectional TEM : Resolve atomic-scale diffusion layers (e.g., Re-Si intermetallics at SiC interfaces) .
  • Electron backscatter diffraction (EBSD) : Map crystallographic orientation changes near interfaces .
  • Synchrotron X-ray absorption spectroscopy (XAS) : Probe chemical bonding states .

Methodological Guidance

Q. Q7. How to design experiments for reproducibility in ReSi₂ studies?

  • Document deposition parameters (e.g., sputtering power, gas flow rates) and annealing profiles (ramp rates, dwell times) .
  • Use standardized substrates (e.g., 4H-SiC wafers with epitaxial layers) to minimize variability .
  • Share raw datasets (XRD, EDS) in supplementary materials for peer validation .

Q. Q8. What computational tools model ReSi₂’s phase stabilization mechanisms?

  • DFT with VASP or Quantum ESPRESSO : Calculate formation energies of competing phases (e.g., ReSi₂ vs. ReSi₁.₇₅) .
  • CALPHAD : Predict phase equilibria in Re-Si-B systems under varying temperatures .
  • Molecular dynamics (MD) : Simulate diffusion kinetics during silicidation .

Q. Q9. How to address conflicting reports on ReSi₂’s mechanical properties?

  • Nanoindentation : Measure hardness (e.g., 15–20 GPa) and elastic modulus while accounting for substrate effects .
  • High-resolution TEM : Identify dislocations and grain boundaries influencing fracture toughness .
  • Comparative testing : Use identical synthesis protocols across labs to isolate variables .

Q. Q10. What emerging techniques enhance ReSi₂’s functional performance?

  • Additive manufacturing : Laser powder bed fusion to create graded (Mo,Re)Si₂ coatings with improved wear resistance .
  • Ion implantation : Introduce dopants (e.g., Al, Cr) to modify electrical conductivity .
  • Cryogenic milling : Reduce residual stresses in silicide composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.